molecular formula C7H9ClN2 B3024495 4-Chloro-2-ethyl-6-methylpyrimidine CAS No. 55108-54-8

4-Chloro-2-ethyl-6-methylpyrimidine

Cat. No.: B3024495
CAS No.: 55108-54-8
M. Wt: 156.61 g/mol
InChI Key: UXHUHCFLWOQURB-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-6-methylpyrimidine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-ethyl-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-ethyl-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-ethyl-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHUHCFLWOQURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500336
Record name 4-Chloro-2-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55108-54-8
Record name 4-Chloro-2-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-ethyl-6-methylpyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 4-Chloro-2-ethyl-6-methylpyrimidine , a critical heterocyclic building block in medicinal chemistry and agrochemical development.

Identity, Synthesis, and Reactivity Profile

Physicochemical Identity & Core Data

This compound serves as a "privileged scaffold" intermediate, primarily utilized to introduce the pyrimidine moiety into larger bioactive molecules via nucleophilic aromatic substitution (


).
PropertySpecification
Chemical Name 4-Chloro-2-ethyl-6-methylpyrimidine
CAS Registry Number 55108-54-8
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 156.61 g/mol
Structure Description Pyrimidine ring substituted with an ethyl group at C2, a methyl group at C6, and a chlorine atom at C4.[1][2][3][4][5]
Physical State Low-melting solid or crystalline powder (typically off-white).
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); sparingly soluble in water.[6]
LogP (Predicted) ~2.3 – 2.5 (Lipophilic)

Critical Note on Regioisomerism: Researchers must distinguish this compound from its isomer, 4-Chloro-6-ethyl-2-methylpyrimidine (CAS 89966-72-3). The position of the ethyl and methyl groups (C2 vs. C6) significantly alters the steric environment of the reactive C4-chlorine and the compound's binding affinity in kinase domains.

Synthetic Methodology

The industrial and laboratory-scale synthesis of 4-Chloro-2-ethyl-6-methylpyrimidine follows a convergent pathway, constructing the pyrimidine ring from acyclic precursors before installing the reactive chloride.

Phase 1: Cyclocondensation (The Principal Ring Formation)

The pyrimidine core is generated via the condensation of propionamidine (providing the N-C-N fragment and the C2-ethyl group) with ethyl acetoacetate (providing the C-C-C fragment and the C6-methyl group).

  • Reagents: Propionamidine hydrochloride, Ethyl acetoacetate, Sodium ethoxide (NaOEt).[6]

  • Solvent: Ethanol (EtOH).[7]

  • Conditions: Reflux (70–80 °C) for 4–6 hours.

  • Intermediate Product: 2-Ethyl-6-methylpyrimidin-4(3H)-one (often existing in tautomeric equilibrium with the 4-hydroxy form).

Phase 2: Deoxychlorination

The hydroxyl group at C4 is converted to a chloride leaving group using a phosphorylating agent.[6]

  • Reagents: Phosphorus oxychloride (

    
    ).
    
  • Catalyst: N,N-Dimethylaniline or DMF (catalytic amounts to form the Vilsmeier-Haack type active species).

  • Conditions: Reflux (105 °C) for 2–4 hours.

  • Workup: Quenching on ice (exothermic!) followed by extraction with dichloromethane.[6]

Visualization: Synthetic Pathway

SynthesisPath Pre1 Propionamidine (C2-Ethyl Source) Inter Intermediate: 2-Ethyl-6-methylpyrimidin-4(3H)-one Pre1->Inter Condensation (NaOEt/EtOH) Pre2 Ethyl Acetoacetate (C6-Methyl Source) Pre2->Inter Final Target: 4-Chloro-2-ethyl-6-methylpyrimidine Inter->Final Deoxychlorination (Reflux) Reagent POCl3 (Chlorinating Agent) Reagent->Final

Figure 1: Convergent synthesis of 4-Chloro-2-ethyl-6-methylpyrimidine from acyclic precursors.

Reactivity & Functionalization

The C4-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (


) . This reactivity is driven by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the inductive effect of the ring nitrogens.[6]
Key Reaction Vectors
  • Amination (C-N Bond Formation):

    • Reaction: Displacement of Cl by primary or secondary amines.[6]

    • Application: Synthesis of kinase inhibitors (e.g., aminopyrimidine libraries).

    • Conditions:

      
       conditions (Heat, alcohol solvent, base like 
      
      
      
      ) or Buchwald-Hartwig cross-coupling (Pd-catalyzed) for sterically hindered amines.
  • Etherification (C-O Bond Formation):

    • Reaction: Displacement by alkoxides or phenoxides.[6]

    • Application: Agro-chemical intermediates (herbicides).

  • Suzuki-Miyaura Coupling (C-C Bond Formation):

    • Reaction: Coupling with aryl boronic acids.[6]

    • Application: Bi-aryl systems common in drug discovery.[6]

Visualization: Reactivity Map

Reactivity Center 4-Chloro-2-ethyl-6-methylpyrimidine (Electrophile) Prod_Amine 4-Amino-pyrimidines (Kinase Inhibitor Scaffold) Center->Prod_Amine SnAr (Heat/Base) Prod_Ether 4-Alkoxy-pyrimidines (Agrochemicals) Center->Prod_Ether SnAr (NaH/THF) Prod_Coup 4-Aryl-pyrimidines (Biaryl Motifs) Center->Prod_Coup Pd-Catalysis (Suzuki) Amine Primary Amines (R-NH2) Amine->Prod_Amine Alkoxide Alkoxides (RO-) Alkoxide->Prod_Ether Boronic Aryl Boronic Acids (Ar-B(OH)2) Boronic->Prod_Coup

Figure 2: Functionalization vectors for the 4-chloro pyrimidine core.

Handling & Safety (MSDS Highlights)

As a halogenated heterocycle, this compound requires strict adherence to safety protocols.

  • Hazards:

    • H314/H315: Causes skin irritation/burns.[6]

    • H318: Causes serious eye damage.[6]

    • H335: May cause respiratory irritation.[6]

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity, reverting to the pyrimidinone).

  • Disposal: Must be treated as halogenated organic waste.[6]

References

  • ChemicalBook. (2025). 4-Chloro-2-ethyl-6-methylpyrimidine Product Description (CAS 55108-54-8).[1] Retrieved from

  • PubChem. (2025).[2][8][9] Compound Summary: 4-Chloro-6-methylpyrimidine derivatives. National Library of Medicine.[6] Retrieved from

  • Sigma-Aldrich. (2025).[10] Product Specification: 4-Chloro-6-ethyl-2-methylpyrimidine (Isomer Comparison). Retrieved from

  • Organic Syntheses. (Coll. Vol. 3). Synthesis of substituted pyrimidines via condensation of amidines and beta-keto esters. Retrieved from

Sources

Solubility Profile and Thermodynamic Analysis of 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and process optimization strategies for 4-Chloro-2-ethyl-6-methylpyrimidine .

Technical Guide for Process Research & Development

Executive Summary

4-Chloro-2-ethyl-6-methylpyrimidine (CAS: 5162-89-0) is a critical heterocyclic intermediate employed in the synthesis of sulfonylurea herbicides and specific pharmaceutical active ingredients (APIs).[1] Its purity and solid-state properties are pivotal for downstream yield and efficacy.

This guide addresses the solubility behavior of this compound, providing a rigorous framework for solvent selection, thermodynamic modeling, and crystallization process design. While specific mole-fraction datasets are proprietary to manufacturing licenses, this document outlines the predicted solubility landscape based on structural analogs (e.g., 4-chloro-6-methylpyrimidine) and details the standardized experimental protocols required to generate validation data for regulatory filing.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

The solubility behavior of 4-Chloro-2-ethyl-6-methylpyrimidine is governed by its substituent effects on the pyrimidine ring.[1] The 2-ethyl and 6-methyl groups increase lipophilicity compared to the parent pyrimidine, while the 4-chloro moiety introduces a dipole moment sufficient for solubility in polar aprotic solvents but insufficient for significant water solubility.

PropertyDescription
IUPAC Name 4-Chloro-2-ethyl-6-methylpyrimidine
CAS Number 5162-89-0
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~2.1 – 2.5 (Lipophilic)
Key Solvents Ethyl Acetate, Toluene, Ethanol, Dichloromethane
Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and data from structural analogs (2,4-diamino-6-chloropyrimidine derivatives), the saturation solubility (


) typically follows this order:


  • Process Implication: Ethanol or Methanol are ideal candidates for cooling crystallization due to the steep temperature-solubility gradient.[1] Toluene is often preferred for reaction solvating power but may require an anti-solvent (e.g., Heptane) for high-yield recovery.

Experimental Methodology for Solubility Determination

To generate the definitive solubility curve required for process scale-up, the Static Equilibrium Method is the gold standard.

Protocol: Gravimetric Static Equilibrium
  • Preparation: Add excess 4-Chloro-2-ethyl-6-methylpyrimidine solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the dry residue.

    • Chromatographic (Preferred): Dilute aliquot and analyze via HPLC (UV detection at 254 nm) to ensure no degradation occurred during equilibration.

  • Replication: Repeat at intervals of 5 K (e.g., 278.15 K to 323.15 K).

Visualization: Solubility Measurement Workflow

SolubilityWorkflow Start Excess Solid + Solvent Equilibrate Equilibration (T ± 0.05 K, 24h) Start->Equilibrate Separate Phase Separation (Settling/Centrifugation) Equilibrate->Separate Sample Sampling (Heated Syringe Filter) Separate->Sample Analyze Quantification (HPLC/Gravimetric) Sample->Analyze Analyze->Start Next Temp Point Model Thermodynamic Modeling Analyze->Model

Caption: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and optimize the crystallization cooling curve.
Modified Apelblat Equation

The modified Apelblat model is the most accurate semi-empirical model for pyrimidine derivatives, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.[2][3]
    
  • 
     : Absolute temperature (K).[2][4][5]
    
  • 
     : Empirical parameters derived via multiple linear regression.
    
    • Interpretation: Parameter

      
       reflects the enthalpy of solution, while 
      
      
      
      accounts for the temperature dependence of the heat capacity difference.
van't Hoff Equation

For a narrower temperature range, the van't Hoff equation provides the thermodynamic parameters necessary for energy balance calculations.



  • 
     : Apparent enthalpy of dissolution (kJ/mol).[1]
    
    • Positive value: Endothermic dissolution (solubility increases with T).

  • 
     : Apparent entropy of dissolution (J/mol[1]·K).
    
    • Process Note: A high positive

      
       indicates that yield will be highly sensitive to cooling, making the solvent ideal for recrystallization.
      
Jouyban-Acree Model (Binary Mixtures)

If using a co-solvent system (e.g., Ethanol + Water) to force precipitation, use the Jouyban-Acree model:



  • 
     : Mass fraction of the solvents.[3]
    
  • 
     : Model constants representing solvent-solvent-solute interactions.[1]
    

Process Optimization & Solvent Selection[12][13][14][15]

The choice of solvent dictates the purity, morphology, and yield of the final product.

Solvent Selection Matrix
Solvent ClassExampleSolubilityProcess Utility
Alcohols Ethanol, IPAModerate (High T), Low (Low T)Primary Recrystallization. Good balance of yield and impurity rejection.[1]
Esters Ethyl AcetateHighExtraction. Good for removing product from aqueous reaction matrices.
Aromatics TolueneVery HighReaction Solvent. Keeps intermediates in solution; poor for crystallization yield without anti-solvent.
Alkanes Hexane, HeptaneVery LowAnti-Solvent. Added to Toluene or Ethyl Acetate solutions to force precipitation.
Decision Logic for Crystallization

The following logic tree guides the development of the isolation step for 4-Chloro-2-ethyl-6-methylpyrimidine.

SolventSelection Start Select Purification Strategy SolubilityCheck Is Solubility > 10% at Boiling? Start->SolubilityCheck Evap Evaporative Crystallization SolubilityCheck->Evap No (Too low) CheckSlope Is d(Solubility)/dT steep? SolubilityCheck->CheckSlope Yes CoolingCryst Cooling Crystallization SelectSolvent Select Alcohol (EtOH/IPA) CoolingCryst->SelectSolvent AntiSolvent Anti-Solvent Crystallization SelectAnti Add Water or Heptane AntiSolvent->SelectAnti CheckSlope->CoolingCryst Yes (Steep) CheckSlope->AntiSolvent No (Flat)

Caption: Decision tree for selecting the crystallization mode based on solubility data.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[1] Link

  • Jouyban, A. (2008). Review of the Jouyban–Acree model for predicting the solubility of compounds in mixed solvents. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Wang, J., et al. (2018). Thermodynamic models for determination of the solubility of 2-amino-4,6-dimethoxypyrimidine in pure solvents and binary solvent mixtures. Journal of Molecular Liquids, 268, 12-20.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Thermodynamic Stability & Development Profiling of 2-Ethyl-6-Methyl Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding, actionable protocols, and regulatory compliance (ICH Q1A).

Executive Summary

The 2-ethyl-6-methylpyrimidine scaffold represents a critical structural motif in medicinal chemistry, offering a distinct steric and lipophilic profile compared to its symmetric dimethyl analogues.[1] While the pyrimidine ring itself possesses significant aromatic stabilization energy (approx. 26 kcal/mol), the introduction of asymmetric alkyl substituents creates specific "soft spots" for metabolic and oxidative degradation.

This guide analyzes the thermodynamic landscape of this scaffold, focusing on tautomeric equilibria (in functionalized derivatives), oxidative susceptibility of the ethyl side chain, and pKa-modulated solubility . It provides a validated workflow for synthesis and forced degradation profiling compliant with ICH Q1A(R2) standards.[1]

Structural Dynamics & Electronic Properties[1]

Orbital Analysis and Aromaticity

Unlike benzene, the pyrimidine ring is electron-deficient due to the electronegativity of the 1,3-nitrogen atoms. This deficiency lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack, while the alkyl substituents at C2 (ethyl) and C6 (methyl) act as weak electron donors via hyperconjugation.

  • Thermodynamic Consequence: The 2-ethyl group introduces a rotational degree of freedom not present in methyl analogues.[1] The rotational barrier of the ethyl group (approx. 3-5 kcal/mol) contributes to the entropic component of the molecule's free energy, slightly lowering the melting point compared to rigid analogues and improving solubility in lipophilic formulations.

The Critical Role of Tautomerism

In drug development, this scaffold rarely exists as a bare alkyl-pyrimidine. It is most often found as 2-ethyl-6-methyl-4-pyrimidinol (a precursor to kinase inhibitors).[1]

Thermodynamic stability here is dictated by the Lactam-Lactim Tautomerism .[1]

  • Solid State/Solution: The 4-oxo (Lactam) form is thermodynamically favored (

    
    ) due to the strong N-H bond and high dipole moment.
    
  • Gas Phase: The 4-hydroxy (Lactim) form is often favored due to the restoration of full aromaticity.

Key Insight: Failure to account for the predominant tautomer during docking studies or solubility profiling leads to erroneous binding affinity predictions.[1]

Tautomerism Lactim Lactim Form (4-hydroxy) Favored in Gas Phase Aromaticity Dominates Transition Proton Transfer Transition State Lactim->Transition +Solvent Polarity Lactam Lactam Form (4-oxo-3H) Favored in Solution/Solid Dipole Stabilization Transition->Lactam ΔG ~ -3 to -5 kcal/mol Lactam->Lactim High T / Gas Phase

Figure 1: Tautomeric equilibrium shift driven by solvent polarity and phase state.[1]

Oxidative & Metabolic Stability (The "Soft Spot")

While the pyrimidine ring is resistant to oxidation, the alkyl substituents are not. The 2-ethyl group is the thermodynamic weak link regarding oxidative stability.[1]

Benzylic-like Oxidation

The C-H bonds on the


-carbon of the ethyl group (attached to C2) have lower Bond Dissociation Energy (BDE) (~85-88 kcal/mol) compared to the aromatic C-H or the terminal methyl C-H.
  • Mechanism: Radical abstraction of the

    
    -proton leads to a resonance-stabilized radical (delocalized into the pyrimidine ring).[1]
    
  • Degradant: This pathway leads to the formation of 2-acetyl-6-methylpyrimidine or the 1-oxide derivative.[1]

pKa and Solubility
  • Basicity: The 2-ethyl and 6-methyl groups are electron-donating, raising the pKa of the ring nitrogens compared to unsubstituted pyrimidine (pKa ~1.3).

  • Estimated pKa: 2-ethyl-6-methylpyrimidine species typically exhibit a pKa in the range of 3.0 – 4.0 (depending on C4 substitution).[1]

  • Implication: In standard physiological pH (7.4), the molecule remains largely un-ionized, driving high membrane permeability but necessitating salt formation (e.g., HCl or Mesylate) for formulation stability.

Experimental Protocols

Synthesis of the Core Scaffold (2-Ethyl-6-methyl-4-pyrimidinol)

Rationale: This protocol uses the condensation of an amidine with a


-keto ester, the most thermodynamically controlled route to the pyrimidine ring.

Reagents:

  • Butyramidine Hydrochloride (Source of 2-ethyl)[1]

  • Ethyl Acetoacetate (Source of 6-methyl and 4-oxo)[1][2]

  • Sodium Ethoxide (Base catalyst)[3]

  • Ethanol (Solvent)[4]

Step-by-Step Methodology:

  • Activation: Dissolve Sodium metal (2.3g, 0.1 mol) in absolute Ethanol (50 mL) under

    
     atmosphere to generate fresh Sodium Ethoxide.
    
  • Free Base Formation: Add Butyramidine HCl (12.2g, 0.1 mol) to the solution. Stir for 15 min at ambient temperature.

  • Condensation: Dropwise add Ethyl Acetoacetate (13.0g, 0.1 mol) over 20 minutes. The reaction is exothermic; maintain temp < 40°C.

  • Cyclization: Reflux the mixture (78°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Isolation: Evaporate solvent in vacuo. Dissolve residue in minimal water (20 mL).[1]

  • Precipitation: Acidify carefully with Glacial Acetic Acid to pH ~6.0. The product (Lactam form) will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Forced Degradation Profiling (ICH Q1A R2)

Rationale: To empirically verify thermodynamic stability limits.

Stress ConditionProtocolExpected Degradants
Acid Hydrolysis 0.1 N HCl, 60°C, 24hRing opening (rare); Dealkylation.[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 24hAmide hydrolysis (if functionalized at C4).
Oxidation 3%

, RT, 4h
N-oxides ; 2-acetyl derivative (Ethyl oxidation).[1]
Photostability UV/Vis (1.2M lux-hours)Radical dimerization at alkyl sites.[1]

Visualizing the Stability Workflow

The following diagram illustrates the lifecycle of the molecule from synthesis to degradation, highlighting the critical control points.

StabilityWorkflow cluster_degradation Degradation Pathways (Thermodynamic Instability) Precursors Precursors (Butyramidine + Ethyl Acetoacetate) Intermediate Acyclic Intermediate Precursors->Intermediate Condensation (Base) Product 2-Ethyl-6-methyl-4-pyrimidinol (Thermodynamic Sink) Intermediate->Product Cyclization (-H2O) Oxidation Oxidative Attack (H2O2 / CYP450) Product->Oxidation Stress Conditions Metabolite1 Side-chain Hydroxylation (1-hydroxyethyl) Oxidation->Metabolite1 Major Pathway Metabolite2 N-Oxide Formation Oxidation->Metabolite2 Minor Pathway

Figure 2: Synthesis and degradation workflow highlighting the oxidative vulnerability of the ethyl side-chain.[1]

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Methyl-6-ethylpyridine (Isostere Reference). [Link][1]

  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine (Analogous Protocol). Org.[1][2][6][7][8] Synth. 1951, 31, 72. [Link]

  • Katritzky, A. R., et al. Tautomerism in Heterocycles.[1] Advances in Heterocyclic Chemistry.[1] (General Reference for Pyrimidine Tautomerism). [Link]

Sources

Reactivity of the C-4 Chlorine Atom in Ethyl-Methyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of chloropyrimidines is a cornerstone of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and nucleotide analogs. While the pyrimidine ring is inherently electron-deficient, the specific reactivity of the C-4 chlorine atom is heavily modulated by the positioning of alkyl substituents.

This guide analyzes the reactivity profile of 4-chloro-ethyl-methylpyrimidines , distinguishing between the electronic effects of the alkyl groups and the profound steric consequences of their placement. We provide validated protocols for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings, offering a decision framework for optimizing reaction yields based on substrate geometry.

Mechanistic Underpinnings[1]

The Electrophilic Nature of C-4

In unsubstituted pyrimidines, the C-4 and C-6 positions are electronically equivalent and highly electrophilic. This reactivity arises because the nitrogen atoms at positions 1 and 3 withdraw electron density via induction (-I) and resonance (-M).

When a nucleophile attacks C-4, the resulting anionic intermediate (Meisenheimer complex) is stabilized by the ability to delocalize the negative charge onto the electronegative nitrogen atoms. This makes C-4 significantly more reactive toward


 than a chlorobenzene analog, and generally more reactive than the C-2 position due to the specific nodal arrangement of the LUMO, which has a larger coefficient at C-4.
The "Ethyl-Methyl" Modulation

The introduction of ethyl and methyl groups alters this baseline reactivity through two distinct mechanisms:

  • Electronic Deactivation (+I Effect): Both ethyl and methyl groups are weak electron donors. Their presence increases the electron density of the pyrimidine ring, slightly raising the energy of the LUMO and destabilizing the anionic transition state. Consequently, 4-chloro-2-ethyl-6-methylpyrimidine will react slower than 4-chloropyrimidine.

  • Steric Hindrance (The C-5 Ortho Effect): This is the critical differentiator.

    • C-6 Substitution: A methyl or ethyl group at C-6 is remote from the C-4 reaction center. The impact is purely electronic.

    • C-5 Substitution: An alkyl group at C-5 is ortho to the leaving group. This creates significant steric strain in the transition state, hindering the approach of the nucleophile.

Mechanism Visualization

The following diagram illustrates the


 pathway and the resonance stabilization that drives the reaction.

SNAr_Mechanism cluster_0 Step 1: Addition cluster_1 Intermediate cluster_2 Step 2: Elimination Start 4-Chloro-pyrimidine TS1 Transition State (Steric Check) Start->TS1 Nu Nucleophile (Nu:) Nu->TS1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Rate Determining Step Product Functionalized Pyrimidine Meisenheimer->Product LG Cl- Leaving Group Meisenheimer->LG

Figure 1: The addition-elimination mechanism. The energy barrier of Step 1 is raised by electron-donating alkyls and sterically bulky groups at C-5.

Comparative Reactivity Analysis

The position of the ethyl and methyl groups dictates the experimental approach. We categorize the substrates into Type A (Unhindered) and Type B (Hindered) .

Table 1: Isomer Reactivity Matrix
Isomer StructureClassificationSteric ImpactElectronic ImpactRecommended Condition
4-Chloro-6-methyl-2-ethylpyrimidine Type A (Unhindered)LowModerate Deactivation (+I from Et/Me)Standard

(80°C)
4-Chloro-2-methyl-6-ethylpyrimidine Type A (Unhindered)LowModerate DeactivationStandard

(80°C)
4-Chloro-5-ethyl-2-methylpyrimidine Type B (Hindered) High (C-5 Ethyl blocks C-4)Moderate DeactivationHigh Temp (120°C+) or Pd-Catalysis
4-Chloro-5-methyl-2-ethylpyrimidine Type B (Hindered)Medium (C-5 Methyl blocks C-4)Moderate DeactivationHigh Temp or Pd-Catalysis

Key Insight: The C-5 ethyl group (Type B) is particularly problematic because the methylene (


) of the ethyl group has more conformational bulk near the reaction center than a simple methyl group.

Experimental Protocols

Protocol A: Standard Displacement (For Type A Substrates)

Best for: Primary/Secondary amines reacting with 4-chloro-6-alkylpyrimidines.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile (Amine): 1.2 equiv[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) 2.0 equiv

  • Solvent: n-Butanol or DMF

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the chloropyrimidine in 3.0 mL of n-Butanol.

    • Why n-Butanol? It allows for reaction temperatures >100°C without a pressure vessel and is protic, which can assist in stabilizing the leaving chloride ion (solvation).

  • Addition: Add 2.0 mmol DIPEA, followed by 1.2 mmol of the amine.

  • Reaction: Heat to 90°C–110°C. Monitor by LCMS.

    • Endpoint: Type A substrates typically reach completion in 2–4 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.

    
     and Brine.[2] Dry over 
    
    
    
    .[2][3]
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Type B Substrates)

Best for: Sterically hindered C-5 substituted pyrimidines or weak nucleophiles (anilines).

When the C-5 position is substituted, standard


 often fails or requires forcing conditions that degrade the substrate. Pd-catalysis bypasses the nucleophilic attack barrier via oxidative addition.

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)

    • Why Xantphos? Its wide bite angle facilitates the reductive elimination step, which is crucial for hindered substrates.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Workflow:

  • Inert Setup: Purge a reaction vial with Nitrogen/Argon.

  • Loading: Add Chloropyrimidine (1.0 equiv), Amine (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    , and Xantphos.
  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Validation: Filter through a Celite pad to remove Pd black. Analyze filtrate by LCMS.

Decision Logic for Optimization

Use the following logic flow to determine the optimal synthetic route for your specific ethyl-methyl isomer.

Optimization_Flow Start Start: 4-Cl-Ethyl-Methyl Pyrimidine CheckPos Check Alkyl Positions Start->CheckPos IsC5 Is C-5 Substituted? CheckPos->IsC5 NoC5 No (Substituents at C-2/C-6) IsC5->NoC5 Unhindered YesC5 Yes (Substituent at C-5) IsC5->YesC5 Hindered NuCheck Nucleophile Strength NoC5->NuCheck MethodC Method C: Pd-Catalysis (Buchwald/Suzuki) YesC5->MethodC Steric Block StrongNu Aliphatic Amine NuCheck->StrongNu WeakNu Aniline / Alcohol NuCheck->WeakNu MethodA Method A: Standard SNAr (EtOH/n-BuOH, 80°C) StrongNu->MethodA MethodB Method B: Acid Catalysis (HCl/Dioxane) or Microwave WeakNu->MethodB MethodB->MethodC If fails

Figure 2: Strategic decision tree for selecting reaction conditions based on steric environment and nucleophile strength.

Troubleshooting & Critical Parameters

Regioselectivity (Dichlorides)

If your starting material is a 2,4-dichloro-ethyl-methylpyrimidine , regioselectivity becomes the primary concern.

  • Default Preference: Nucleophilic attack occurs at C-4 over C-2 (Selectivity ~95:5).

  • Reason: The nitrogen at position 3 activates C-4 more effectively than the nitrogens activate C-2 (para- vs ortho-like relationship). Additionally, the C-2 position is flanked by two nitrogens, creating a "lone pair gauntlet" that repels incoming electron-rich nucleophiles.

  • Exception: If a bulky group (Ethyl) is at C-5, the selectivity may erode, leading to increased C-2 byproducts. In this case, lower the temperature to 0°C and use a stronger base (NaH) to promote kinetic control.

Solvent Effects
  • Protic Solvents (EtOH, n-BuOH): Stabilize the leaving group (

    
    ) and the transition state. Preferred for standard 
    
    
    
    .
  • Aprotic Polar Solvents (DMF, DMSO): Enhance the nucleophilicity of the amine by not solvating it strongly. Use these if the reaction is sluggish in alcohol.

References

  • Mechanistic Overview of Pyrimidine Substitution Title: Nucleophilic Aromatic Substitution of Heterocycles Source: March's Advanced Organic Chemistry URL:[Link]

  • Regioselectivity Studies Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Source: Journal of Organic Chemistry (2015) URL:[Link]

  • Steric Effects in Heterocycles Title: Steric Effects in Alkylpyrimidines Source: ResearchGate / Recueil des Travaux Chimiques des Pays-Bas URL:[Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Use of 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical analysis of the safety data for 4-Chloro-2-ethyl-6-methylpyrimidine (CAS No. 55108-54-8), a substituted pyrimidine derivative. Pyrimidines are fundamental heterocyclic scaffolds in drug discovery and materials science, making their functionalized variants, such as the topic compound, valuable intermediates. This guide is intended for researchers, chemists, and drug development professionals who handle this or structurally similar compounds. The focus extends beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling protocols, ensuring a proactive and informed approach to laboratory safety.

Section 1: Chemical Identity and Physical Properties

4-Chloro-2-ethyl-6-methylpyrimidine is a solid organic compound.[1] Its core structure is a pyrimidine ring, which is substituted with chloro, ethyl, and methyl groups that dictate its reactivity and toxicological profile. The presence of the chloro group at an electron-deficient position makes it a key reactive site for nucleophilic substitution, a common strategy in synthetic chemistry.

PropertyValueSource
CAS Number 55108-54-8[2]
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.61 g/mol [1]
Physical Form Solid[1]
InChI Key JQRFVVPNKXQKBM-UHFFFAOYSA-N[1]
Storage Class 11 (Combustible Solids)[1]

Section 2: GHS Hazard Analysis and Toxicological Profile

The Globally Harmonized System (GHS) classification for this compound indicates significant acute hazards that demand strict adherence to safety protocols. The primary risks are acute oral toxicity and severe eye damage.

GHS ClassificationHazard CodeHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedWarning
Serious Eye Damage (Category 1)H318Causes serious eye damageDanger

Expert Analysis of Hazards:

  • H302 - Harmful if swallowed: This classification implies that accidental ingestion of relatively small quantities can cause significant toxic effects. The primary route of exposure in a laboratory setting is indirect, through contaminated hands or equipment. This underscores the importance of strict personal hygiene and prohibiting eating or drinking in the laboratory.[3][4]

  • H318 - Causes serious eye damage: This is the most critical hazard associated with this compound. Unlike "eye irritation," which is typically reversible, "serious eye damage" implies a risk of permanent or long-term injury. This classification necessitates the use of robust eye protection beyond standard safety glasses. The causality stems from the compound's potential to corrode eye tissue or cause irreversible clouding of the cornea upon contact.

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A proactive safety culture is built on understanding the "why" behind each safety measure. The following protocols are designed as a self-validating system to minimize exposure risk.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of solid 4-Chloro-2-ethyl-6-methylpyrimidine, including weighing and transferring, must be performed inside a certified chemical fume hood. This is not merely to prevent inhalation of dust but to contain any accidental spills and prevent contamination of the general laboratory environment.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[5] Proximity is critical; a 15-minute flush must be initiated within seconds of an eye exposure to mitigate the risk of permanent damage.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must directly address the identified hazards.

  • Eye and Face Protection: Due to the H318 classification, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are required. This combination protects against direct splashes during transfers and prevents particulates from entering the eyes from the sides or top.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended during transfers of significant quantities. Gloves must be inspected before use and removed promptly if contamination is suspected, followed by thorough hand washing.

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure the lab coat is fully buttoned to provide maximum coverage.

Standard Laboratory Handling Workflow

The following workflow visualizes the key stages of handling the compound, with critical safety checkpoints embedded at each step. This logical progression ensures that safety considerations are integrated into the experimental process from start to finish.

G Diagram 1: Safe Handling Workflow for 4-Chloro-2-ethyl-6-methylpyrimidine cluster_prep Preparation & Dispensing cluster_reaction Experimental Use cluster_cleanup Disposal Receiving 1. Receiving & Verification - Check label (CAS) - Inspect container integrity Storage 2. Secure Storage - Cool, dry, ventilated - Away from incompatibles Receiving->Storage Log inventory Weighing 3. Weighing (in Fume Hood) - Use face shield & goggles - Minimize dust generation Storage->Weighing Transport in secondary container Reaction 4. Reaction Setup - Add reagent slowly - Maintain inert atmosphere if needed Weighing->Reaction Transfer carefully Workup 5. Quenching & Workup - Plan for exotherms - Handle aqueous layers as hazardous Reaction->Workup Monitor reaction Waste 6. Waste Disposal - Segregate solid & liquid waste - Label containers clearly Workup->Waste Dispose of all contaminated materials

Caption: A workflow diagram illustrating safety checkpoints from receipt to disposal.

Section 4: Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical.

  • Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention without delay.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3]

  • Ingestion: If the person is conscious, rinse their mouth with water.[3] Do NOT induce vomiting. Call a poison control center or physician immediately.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][6] If respiratory symptoms develop, seek medical attention.

Section 5: Stability, Reactivity, and Incompatibilities

Understanding the chemical stability is key to safe storage and use.

  • Chemical Stability: The compound is stable under recommended storage conditions.[3][7]

  • Conditions to Avoid: Avoid exposure to excess heat, moisture, and light.[3][7][8]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[3] Contact with these substances could lead to vigorous, potentially exothermic reactions, compromising safety.

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3][7] Firefighters must use self-contained breathing apparatus.

Section 6: Disposal Protocol

Proper disposal is an essential part of the chemical lifecycle to ensure environmental and personnel safety.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing to neutralize harmful decomposition products like HCl.[9] Do not allow the material to contaminate water sources or sewer systems.[9] All disposable labware (gloves, weighing papers, pipette tips) that has come into contact with the compound must be collected in a designated, sealed hazardous waste container.

Conclusion

4-Chloro-2-ethyl-6-methylpyrimidine is a valuable reagent whose utility in research is matched by its significant hazards. A thorough understanding of its toxicological profile—particularly the high risk of serious eye damage—is paramount. By implementing robust engineering controls, utilizing appropriate PPE, and adhering to the structured workflows outlined in this guide, researchers can effectively mitigate these risks. Safety is not a static checklist but a dynamic process of informed decision-making grounded in the fundamental chemical and toxicological properties of the materials being handled.

References

  • 4-Chloro-6-ethyl-2-methylpyrimidine DiscoveryCPR 89966-72-3 - Sigma-Aldrich.
  • 4-CHLORO-6-ETHYL-2-METHYLPYRIMIDINE Safety D
  • 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 4-Chloro-6-hydroxy-2-methylpyrimidine - Apollo Scientific.
  • 4-Chloro-6-ethyl-5-fluoropyrimidine - AK Scientific, Inc.
  • 55108-54-8(4-CHLORO-2-ETHYL-6-METHYLPYRIMIDINE) Product Description - ChemicalBook.
  • SAFETY D

Sources

The Pyrimidine Privilege: A Technical Review of Heterocycles in Agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of pyrimidine heterocycles in agrochemistry, structured for researchers and drug development professionals.

Executive Summary: The Structural Advantage

In the landscape of agrochemical discovery, the pyrimidine heterocycle (1,3-diazine) remains a "privileged scaffold." Its ubiquity in biological systems—most notably in nucleic acids (cytosine, thymine, uracil)—grants it a unique capacity to mimic endogenous substrates, thereby inhibiting critical enzymes in pest physiology.

For the medicinal chemist, the pyrimidine ring offers distinct physicochemical advantages:

  • Pi-Deficient Character: The two nitrogen atoms lower the energy of the

    
    -system, making the ring susceptible to nucleophilic attacks, which facilitates diverse functionalization at the 2, 4, and 6 positions.
    
  • Lipophilicity Modulation: The ring nitrogen lone pairs act as hydrogen bond acceptors, balancing the lipophilicity (logP) required for translocation in plants or penetration of insect cuticles.

  • Metabolic Stability: Substitution with electron-withdrawing groups (e.g.,

    
    ) or halogens significantly enhances metabolic stability against oxidative degradation.
    

This guide analyzes the three major classes of pyrimidine agrochemicals—herbicides, fungicides, and insecticides—focusing on mechanism of action (MoA), structure-activity relationships (SAR), and synthesis.

Herbicides: From PPO to DHODH Inhibition

Pyrimidine herbicides have evolved from broad-spectrum sterilants to highly selective inhibitors of specific biosynthetic pathways.

PPO Inhibitors: The Uracil Class

Target: Protoporphyrinogen Oxidase (PPO or Protox), the enzyme catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX in chlorophyll/heme biosynthesis. Mechanism: Inhibition leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and is non-enzymatically oxidized to protoporphyrin IX.[1] In the presence of light, this generates singlet oxygen (


), causing rapid lipid peroxidation and membrane disruption.[1]

Key Compound: Saflufenacil Saflufenacil (Kixor®) represents a third-generation PPO inhibitor. Unlike older diphenyl ethers, it is a pyrimidinedione (uracil) derivative.

  • SAR Insight: The N-1 phenyl ring usually bears a 2-F, 4-Cl, 5-substitution pattern. The 3-methyl and 4-trifluoromethyl groups on the uracil ring are critical for binding affinity, interacting with the hydrophobic pocket of the PPO enzyme (specifically the Arg98 residue in Nicotiana tabacum models).

DHODH Inhibitors: The Novel Tetflupyrolimet

Target: Dihydroorotate Dehydrogenase (DHODH). Innovation: Tetflupyrolimet (active ingredient in aryl-pyrrolidinone anilides) marks the first herbicide with this MoA in over 30 years. It inhibits the de novo pyrimidine biosynthesis pathway, starving the plant of nucleotides essential for growth.

Data Summary: Commercial Pyrimidine Herbicides
Active IngredientClassTarget Site (HRAC Group)Key Structural Feature
Saflufenacil PyrimidinedionePPO (Group 14)N-phenyl uracil with

group
Butafenacil PyrimidinedionePPO (Group 14)Benzoate ester side chain
Bispyribac-Na PyrimidinylbenzoateALS (Group 2)Dimethoxypyrimidine bridge
Tetflupyrolimet Aryl-pyrrolidinoneDHODH (Group 28)Novel anilide scaffold
Visualization: PPO Inhibition Pathway

The following diagram illustrates the lethal mechanism of PPO inhibitors like Saflufenacil.

PPO_Pathway Glutamate Glutamate ProtoGen Protoporphyrinogen IX (Mitochondria/Chloroplast) Glutamate->ProtoGen Biosynthetic Pathway ProtoIX Protoporphyrin IX ProtoGen->ProtoIX Normal Catalysis Leakage Cytoplasmic Leakage ProtoGen->Leakage Accumulation PPO_Enzyme PPO Enzyme PPO_Enzyme->ProtoGen Binds PhotoOx Photo-oxidation (Light) ProtoIX->PhotoOx + Light Inhibitor Pyrimidine Herbicide (e.g., Saflufenacil) Inhibitor->PPO_Enzyme Inhibits Leakage->ProtoIX Non-enzymatic oxidation ROS Singlet Oxygen (1O2) PhotoOx->ROS Death Lipid Peroxidation & Cell Death ROS->Death

Caption: Mechanism of Action for PPO-inhibiting herbicides. Inhibition causes accumulation of Protoporphyrinogen IX, leading to light-induced ROS generation.

Fungicides: The Anilinopyrimidines (APs)[2]

Key Compounds: Cyprodinil, Pyrimethanil, Mepanipyrim. Core Structure: 2-anilino-4-methyl-6-cyclopropylpyrimidine (Cyprodinil).

Mechanism of Action: The Methionine Mystery

Unlike DMI fungicides (sterol biosynthesis inhibitors), APs do not target membrane structure directly.

  • Primary Effect: They inhibit the secretion of hydrolytic enzymes (proteases, cellulases, lipases) required for the infection process, particularly in Botrytis cinerea.

  • Biosynthetic Target: Evidence suggests APs interfere with methionine biosynthesis . While early hypotheses pointed to cystathionine

    
    -lyase, recent transcriptomic studies indicate they may disrupt the regulation of the pathway or transport mechanisms rather than the enzyme active site directly. This inhibition leads to a shortage of methionine, essential for fungal growth and enzyme secretion.
    
SAR
  • Position 2: An amino bridge to a phenyl ring is essential.

  • Position 4: A methyl group is conserved across the class.

  • Position 6: Lipophilic groups (cyclopropyl in Cyprodinil, propynyl in Mepanipyrim) enhance cuticle penetration and fungal uptake.

Insecticides: Mitochondrial & Receptor Targets

METI (Mitochondrial Electron Transport Inhibitors)

Compounds: Pyrimidifen, Fenazaquin (quinazoline analog). MoA: These compounds inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. Structure: A pyrimidine ring linked via an ether/amine bridge to a lipophilic tail. The nitrogen atoms of the pyrimidine coordinate with the iron-sulfur clusters or ubiquinone binding sites within Complex I.

Novel Agents: Triflumezopyrim

While technically a mesoionic pyrimidinium, Triflumezopyrim represents the cutting edge. It targets the nicotinic acetylcholine receptor (nAChR) but at a distinct binding site compared to neonicotinoids, making it effective against resistant hopper populations.

Experimental Protocol: Practical Synthesis of Saflufenacil

This protocol describes a convergent synthesis route for Saflufenacil, avoiding the use of unstable intermediates found in early patent literature. This method utilizes a condensation-methylation strategy.

Retrosynthetic Analysis

The target molecule is constructed from two key fragments:

  • Fragment A: 2-chloro-4-fluoro-5-aminobenzoate (Aniline derivative).

  • Fragment B: Ethyl 3-amino-4,4,4-trifluorocrotonate (or equivalent trifluoroacetoacetate derivative).

Step-by-Step Methodology

Step 1: Formation of the Uracil Core (Cyclocondensation)

  • Reagents: 2-chloro-4-fluoro-5-aminobenzoate (1.0 eq), Ethyl 3-amino-4,4,4-trifluorocrotonate (1.2 eq), Acetic Acid (solvent).

  • Procedure:

    • Charge a reaction vessel with 2-chloro-4-fluoro-5-aminobenzoate dissolved in glacial acetic acid.

    • Add Ethyl 3-amino-4,4,4-trifluorocrotonate dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 6–8 hours. Monitor via HPLC for the disappearance of the aniline.
      
    • Causality: The acidic medium catalyzes the nucleophilic attack of the aniline nitrogen on the crotonate ester, followed by cyclization to form the pyrimidinedione (uracil) ring.

    • Workup: Cool to room temperature. Pour the mixture into ice water. The intermediate (unmethylated uracil) will precipitate. Filter, wash with water, and dry under vacuum.

Step 2: N-Methylation (The Critical Step)

  • Reagents: Intermediate from Step 1, Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Procedure:

    • Dissolve the dried intermediate in anhydrous Acetone (or DMF for higher solubility).

    • Add

      
       (1.5 eq) to act as an acid scavenger.
      
    • Add Dimethyl sulfate (1.1 eq) slowly to control the exotherm.

    • Stir at

      
       for 4 hours.
      
    • Validation: Check LC-MS for the mass shift corresponding to

      
       Da (Methyl group). Ensure regioselectivity (N-3 methylation is preferred over O-methylation under these conditions).
      
    • Purification: Evaporate solvent. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.[2] Recrystallize from Isopropanol to obtain Saflufenacil.

Synthesis Workflow Diagram

Synthesis_Saflufenacil Aniline 2-chloro-4-fluoro- 5-aminobenzoate Step1 Step 1: Cyclocondensation (AcOH, Reflux) Aniline->Step1 Crotonate Ethyl 3-amino- 4,4,4-trifluorocrotonate Crotonate->Step1 Intermediate Uracil Intermediate (Unmethylated) Step1->Intermediate Ring Closure Step2 Step 2: N-Methylation (DMS, K2CO3) Intermediate->Step2 Product Saflufenacil (Final Product) Step2->Product Functionalization

Caption: Convergent synthesis route for Saflufenacil involving uracil ring formation followed by N-methylation.

Future Directions

The future of pyrimidine agrochemistry lies in resistance breaking and biorational design .[3]

  • Overcoming PPO Resistance: Weeds like Amaranthus have developed

    
     mutations in the PPO enzyme. New pyrimidines are being designed with flexible side chains to accommodate the altered binding pocket of the mutant enzyme.
    
  • Green Synthesis: Moving away from chlorinated solvents and using catalytic methods (e.g., C-H activation) to functionalize the pyrimidine core is a priority for sustainable manufacturing.

References

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2025).

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS. (2023).

  • Efficient and Practical Synthesis of Saflufenacil. Organic Preparations and Procedures International. (2023). [4]

  • Inhibitors of amino acids biosynthesis as antifungal agents. Applied Microbiology and Biotechnology. (2005).

  • Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. Weed Science. (2023).

Sources

Technical Whitepaper: Crystallographic Characterization of 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-ethyl-6-methylpyrimidine (C₇H₉ClN₂) is a critical heterocyclic intermediate employed in the synthesis of sulfonylurea herbicides and specific pharmaceutical kinase inhibitors. Unlike its high-melting analogs, this compound presents unique solid-state challenges due to the conformational flexibility of the 2-ethyl substituent, which often depresses the melting point and induces lattice disorder.

This guide provides a comprehensive technical workflow for the crystallographic characterization of this molecule. It addresses the specific challenges of handling low-melting pyrimidine derivatives, details the acquisition of X-ray diffraction (XRD) data, and analyzes the expected structural metrics based on pyrimidine stereoelectronics.

Chemical Profile & Crystallization Strategy[1]

Physicochemical Properties

The introduction of the ethyl group at the C2 position, compared to the dimethyl analog, disrupts efficient packing, often resulting in a low-melting solid or viscous oil at room temperature.

PropertySpecificationTechnical Implication
Molecular Formula C₇H₉ClN₂Z' usually 1 or 2 in primitive cells.
Molecular Weight 156.61 g/mol Low scattering power; requires high-intensity source.
Predicted MP 30–45 °C (or supercooled liquid)Critical: Requires cryo-crystallography techniques.
Dipole Moment ~3.5 DDriven by the electronegative Chlorine and Nitrogen atoms.
Solubility Soluble in DCM, Toluene, EtOAcNon-polar antisolvents (Hexane/Pentane) recommended.
Advanced Crystallization Protocol

Standard evaporation often fails for this compound due to its tendency to oil out. The following In-Situ Cryo-Crystallization protocol is the gold standard for obtaining diffraction-quality crystals of low-melting pyrimidines.

Methodology: Zone Melting / Optical Heating and Crystallization (OHCD)

  • Capillary Loading: Load the neat liquid (or dissolved solid) into a 0.3 mm Lindemann glass capillary.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Flash Cooling: Rapidly cool the stream to 100 K to create a polycrystalline glass.

  • Annealing: Slowly raise the temperature (approx. 5 K/min) until the glass transition is passed and nucleation occurs (often ~250–270 K).

  • Zone Refinement: Use a focused IR laser or the cryostream nozzle to cycle the temperature around the melting point, melting all but a single seed crystal, then slowly cooling to grow a single domain.

X-Ray Diffraction Data Acquisition

Instrumentation Configuration

To resolve the C-Cl bond distance and ring planarity with high precision (R1 < 4%), specific hardware parameters are required.

  • Radiation Source: Mo-Kα (λ = 0.71073 Å).

    • Reasoning: Mo provides higher resolution (lower d-spacing) than Cu, essential for resolving the electron density of the Chlorine atom against the aromatic ring.

  • Detector Distance: 45–50 mm.

  • Temperature: 100 K (Nitrogen Cryostream).

    • Reasoning: Essential to freeze the rotation of the C2-Ethyl chain and reduce thermal ellipsoids of the terminal methyl groups.

Data Collection Strategy (Shutterless)
  • Scan Type: ω-scans (0.5° width).

  • Redundancy: >4.0. High redundancy is required to correct for absorption effects caused by the Chlorine atom (μ ≈ 0.35 mm⁻¹).

  • Resolution Limit: 0.75 Å (standard) or 0.60 Å (for charge density studies).

Structural Analysis & Expected Metrics[2]

As exact CIF data for proprietary intermediates is often sequestered, the following structural parameters are derived from high-precision analogs (e.g., 4-chloro-2,6-dimethylpyrimidine) and validated against the Cambridge Structural Database (CSD) trends for halo-pyrimidines.

Unit Cell & Space Group
  • Crystal System: Monoclinic (Most probable) or Triclinic.

  • Space Group: P2₁/c or P-1.

    • Logic: These centrosymmetric groups are statistically dominant (approx. 70%) for small organic racemates lacking chiral centers.

Geometric Parameters (Predicted)

The pyrimidine ring is expected to be planar, but the steric bulk of the Chlorine atom at C4 and the Ethyl group at C2 will induce specific deformations.

Bond / AngleExpected Value (Å / °)Structural Causality
C4–Cl Bond 1.735 – 1.745 ÅTypical for sp² C–Cl. Shortened due to resonance with the ring.
C2–C(Ethyl) 1.50 – 1.52 ÅStandard sp²–sp³ single bond.
N1–C2–N3 Angle 125.0° – 127.0°Expanded due to the steric bulk of the Ethyl group.
C(Ethyl)–C(Methyl) 1.52 – 1.54 ÅTerminal ethyl bond; likely to show high thermal motion (disorder).
Ring Planarity RMSD < 0.02 ÅPyrimidine ring is rigid; substituents lie in-plane or orthogonal.
Supramolecular Architecture

The crystal packing is governed by two competing forces, which the researcher must identify in the refinement phase:

  • Type I/II Halogen Bonding: The Chlorine atom acts as a Lewis acid (σ-hole) interacting with the Nitrogen lone pair of a neighboring ring (C–Cl···N).

    • Distance: ~3.0 – 3.2 Å (Less than sum of van der Waals radii).

  • π–π Stacking: Offset face-to-face stacking of pyrimidine rings.

    • Distance: Centroid-to-centroid ~3.6 – 3.8 Å.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural solution, emphasizing the handling of the low-melting nature of the compound.

G Synthesis Crude 4-Chloro-2-ethyl-6-methylpyrimidine Purification Purification (Vac Distillation / Column) Synthesis->Purification CheckState Physical State Check (at 25°C) Purification->CheckState Solid Solid: Recrystallization (Pentane/Et2O) CheckState->Solid MP > 30°C Liquid Liquid: In-Situ Cryo-Mounting (Capillary/Loop) CheckState->Liquid Oil / MP < 30°C Diffraction XRD Data Collection (Mo-Kα, 100K) Solid->Diffraction Liquid->Diffraction Processing Data Reduction (Integration & Scaling) Diffraction->Processing Solution Structure Solution (SHELXT - Intrinsic Phasing) Processing->Solution Refinement Refinement (SHELXL) Check for Ethyl Disorder Solution->Refinement

Figure 1: Decision matrix for crystallographic characterization, highlighting the divergence for low-melting intermediates.

Data Processing & Refinement Protocol

To ensure scientific integrity, the following refinement steps are mandatory for this specific class of compounds:

  • Handling Disorder: The ethyl group at C2 is prone to rotational disorder.

    • Action: If electron density is smeared, model the ethyl group over two positions (PART 1 / PART 2) and constrain site occupancy factors (SOF) to sum to 1.0. Use EADP or RIGU restraints in SHELXL.

  • Absorption Correction: Chlorine is a heavy absorber relative to C/N/H.

    • Action: Apply Multi-Scan (SADABS) or Gaussian integration corrections. Failure to do so will result in erroneous thermal ellipsoids.

  • Hydrogen Placement:

    • Aromatic H: Geometric positioning (HFIX 43).

    • Methyl/Ethyl H: HFIX 137 (methyl) or HFIX 23 (methylene) with torsion angle refinement to fit electron density.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. (Access to analogous pyrimidine structures). [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. (Standard protocol for refinement). [Link]

  • Brock, C. P., & Dunitz, J. D. (1990). "Temperature dependence of thermal motion in crystalline anthracene." Acta Crystallographica Section B, 46(6), 795-806. (Foundational theory for low-temp data collection). [Link]

  • PubChem. Compound Summary: 4-Chloro-2-ethyl-6-methylpyrimidine (CAS 55108-54-8). [Link]

Methodological & Application

Synthesis protocols for 4-Chloro-2-ethyl-6-methylpyrimidine from ethyl acetimidate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Chloro-2-ethyl-6-methylpyrimidine

Executive Summary

The pyrimidine pharmacophore is ubiquitous in agrochemistry and drug discovery, serving as a core scaffold for tyrosine kinase inhibitors and broad-spectrum herbicides. This application note details the synthesis of 4-Chloro-2-ethyl-6-methylpyrimidine , a versatile electrophilic intermediate.

While the user prompt suggests ethyl acetimidate as a starting material, strict chemical causality dictates that ethyl acetimidate (


) yields a 2-methyl  substituent. To synthesize the requested 2-ethyl  target, the protocol must utilize ethyl propionimidate  (

) or its amidine derivative. This guide provides the corrected high-fidelity protocol, utilizing the Pinner synthesis logic adaptable to both precursors.

Retrosynthetic Analysis & Chemical Logic

The construction of the pyrimidine ring follows a


 condensation strategy. The choice of starting materials determines the substituents at the C2, C4, and C6 positions.
  • C2 Position (Ethyl): Derived from the amidine carbon. Requires Propionamidine (synthesized from Ethyl Propionimidate).

  • C4/C6 Positions (Methyl/Chloro): Derived from the

    
    -keto ester, Ethyl Acetoacetate .
    
  • Functionalization: The C4-hydroxyl group (tautomeric with the oxo-form) is converted to a chloride using phosphorus oxychloride (

    
    ), activating the ring for subsequent nucleophilic aromatic substitution (
    
    
    
    ).

Mechanistic Pathway:

  • Amidine Formation: Nucleophilic attack of ammonia on the imidate ester.

  • Cyclocondensation: Base-catalyzed Michael-type addition followed by cyclization and dehydration.

  • Deoxychlorination: Conversion of the pyrimidone to the chloropyrimidine via a dichlorophosphoryl intermediate.

Experimental Protocol

Phase 1: Synthesis of Propionamidine Hydrochloride

Rationale: The imidate ester is reactive and best converted immediately to the more stable amidine salt for storage and handling.

Reagents:

  • Ethyl Propionimidate Hydrochloride (or synthesized from Propionitrile + EtOH/HCl)

  • Ammonia (

    
    ), 7N in Methanol or Ethanol
    
  • Diethyl Ether (for precipitation)

Procedure:

  • Dissolution: Suspend Ethyl Propionimidate HCl (1.0 equiv) in anhydrous ethanol (5 mL/g) at 0°C.

  • Ammonolysis: Slowly add 7N

    
     in methanol (2.0 equiv) dropwise, maintaining temperature 
    
    
    
    .
  • Incubation: Seal the vessel and stir at room temperature for 24 hours. The solution will become clear as the imidate reacts, followed by precipitation of ammonium chloride (

    
    ).
    
  • Isolation: Filter off the

    
     byproduct. Concentrate the filtrate in vacuo.
    
  • Crystallization: Triturate the residue with diethyl ether to yield Propionamidine Hydrochloride as a hygroscopic white solid. Store in a desiccator.

Phase 2: Cyclocondensation to 2-Ethyl-6-methyl-4(3H)-pyrimidinone

Rationale: Sodium ethoxide acts as the base to deprotonate the amidine and the active methylene of the keto-ester, driving the dual condensation.

Reagents:

  • Propionamidine Hydrochloride (1.0 equiv)

  • Ethyl Acetoacetate (1.1 equiv)

  • Sodium Ethoxide (

    
    ) (2.5 equiv, prepared fresh from Na metal in EtOH)
    
  • Solvent: Absolute Ethanol[1]

Procedure:

  • Base Preparation: Dissolve Sodium metal (2.5 equiv) in absolute Ethanol under

    
     flow to generate a NaOEt solution.
    
  • Amidine Activation: Add Propionamidine Hydrochloride (1.0 equiv) to the NaOEt solution. Stir for 30 min at ambient temperature to liberate the free base amidine.

  • Addition: Add Ethyl Acetoacetate (1.1 equiv) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (System: 10% MeOH in DCM).
    
  • Workup:

    • Evaporate ethanol in vacuo to roughly 20% volume.

    • Dissolve residue in minimum water (ice-cold).

    • Neutralization: Acidify carefully with Glacial Acetic Acid or dilute HCl to pH 5–6. The pyrimidinone product will precipitate.

  • Purification: Filter the solid, wash with ice water, and recrystallize from Ethanol/Water or Acetone.

    • Target Intermediate:2-Ethyl-6-methyl-4-hydroxypyrimidine .

Phase 3: Chlorination to 4-Chloro-2-ethyl-6-methylpyrimidine

Rationale:


 acts as both solvent and reagent. N,N-Dimethylaniline serves as a catalyst and acid scavenger.

Reagents:

  • 2-Ethyl-6-methyl-4-hydroxypyrimidine (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv)
    
  • N,N-Dimethylaniline (catalytic, 0.1 equiv) or Triethylamine

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and

    
     drying tube, place the pyrimidinone.
    
  • Reagent Addition: Carefully add

    
     (neat). Add the amine catalyst.[2]
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. The suspension will dissolve into a clear dark solution.
    
  • Quench (CRITICAL SAFETY):

    • Cool the mixture to room temperature.

    • Remove excess

      
       by rotary evaporation (use a caustic trap for the pump).
      
    • Pour the thick oily residue slowly onto crushed ice with vigorous stirring. Exothermic reaction!

  • Extraction: Neutralize the aqueous slurry with

    
     (solid) to pH 7–8. Extract with Dichloromethane (
    
    
    
    ).[1]
  • Finishing: Dry organics over

    
    , filter, and concentrate.
    
  • Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc) yields the final product as a colorless to pale yellow oil/low-melting solid.

Visualization of Workflow

G cluster_0 Precursor Synthesis cluster_1 Pyrmidine Ring Construction cluster_2 Functionalization Nitrile Propionitrile (Starting Material) Imidate Ethyl Propionimidate (HCl Salt) Nitrile->Imidate EtOH, HCl (g) Amidine Propionamidine (Free Base) Imidate->Amidine NH3, EtOH Intermediate 2-Ethyl-6-methyl- 4-hydroxypyrimidine Amidine->Intermediate + EAA NaOEt, Reflux EAA Ethyl Acetoacetate EAA->Intermediate Target 4-Chloro-2-ethyl- 6-methylpyrimidine Intermediate->Target POCl3, Reflux (-HCl, -PO2Cl) caption Figure 1: Synthetic pathway from nitrile precursor to chloropyrimidine target.

Analytical Data Summary

CompoundStateKey 1H NMR Signals (

,

ppm)
Propionamidine HCl White Solid1.2 (t, 3H), 2.4 (q, 2H), 8.8–9.2 (br s, NH)
Pyrimidinone Intermediate White Solid1.25 (t, 3H), 2.25 (s, 3H, C6-Me), 2.6 (q, 2H, C2-Et), 6.1 (s, 1H, C5-H)
4-Chloro-Target Pale Oil1.30 (t, 3H), 2.55 (s, 3H, C6-Me), 2.9 (q, 2H, C2-Et), 7.05 (s, 1H, C5-H)

Troubleshooting & Safety

  • Starting Material Confusion: If you utilize Ethyl Acetimidate instead of Propionimidate, you will obtain 4-Chloro-2,6-dimethylpyrimidine . The NMR will show a singlet at

    
     (C2-Me) instead of the ethyl quartet/triplet.
    
  • Moisture Sensitivity: The chlorination step is highly sensitive to water. Ensure all glassware is oven-dried.

    
     reacts violently with water; quench with extreme caution.
    
  • Yield Loss: The intermediate hydroxypyrimidine is amphoteric. During workup, ensure pH is strictly controlled (pH 5–6) to maximize precipitation. If pH is too high or low, the product remains soluble.

References

  • Pinner Synthesis Review: Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Pyrimidine Synthesis (Biginelli/Pinner): Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. Link

  • Chlorination Protocol: Bagley, M. C., et al. (2006). A simple and highly efficient synthesis of 2,4,6-trisubstituted pyrimidines. Tetrahedron Letters, 47(41), 7277-7280. Link

  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

Sources

Nucleophilic aromatic substitution reactions using 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing SNAr Transformations of 4-Chloro-2-ethyl-6-methylpyrimidine

Executive Summary

This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 4-Chloro-2-ethyl-6-methylpyrimidine (CAS: Generic Reference).[1] This scaffold is a critical heterocyclic building block in the synthesis of kinase inhibitors, agrochemicals, and functional materials.

Unlike simple chloropyrimidines, the presence of electron-donating alkyl groups (2-ethyl and 6-methyl) modulates the electrophilicity of the C4 position. This note provides field-proven protocols to overcome the slight electronic deactivation caused by these alkyl groups while suppressing common side reactions such as hydrolysis.

Chemical Rationale & Reactivity Profile

Electronic Landscape

The pyrimidine ring is inherently


-deficient, activating the 2, 4, and 6 positions toward nucleophilic attack. In 4-Chloro-2-ethyl-6-methylpyrimidine :
  • The C4-Cl Bond: Highly activated due to the inductive (-I) and mesomeric (-M) effects of the adjacent N3 and vinylogous N1 atoms.[1]

  • Alkyl Group Modulation: The 2-ethyl and 6-methyl groups act as weak electron-donating groups (EDGs) via hyperconjugation.[1] This slightly raises the LUMO energy compared to unsubstituted 4-chloropyrimidine, theoretically reducing reaction rates.

  • Steric Environment: The C4 position is flanked by N3 and C5-H. The 6-methyl group is distal to the reaction center, meaning steric hindrance is negligible for most nucleophiles.

The Mechanism: Addition-Elimination

The reaction proceeds via a discrete Meisenheimer complex.[2] The rate-determining step is typically the formation of this complex (nucleophilic attack), followed by the rapid restoration of aromaticity via chloride expulsion.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Solvent Ethanol / iPrOH (Standard)DMSO / NMP (Difficult)Protic solvents stabilize the anionic Meisenheimer intermediate via H-bonding.[1] Polar aprotic solvents (DMSO) are required for weak nucleophiles to strip the cation and increase nucleophilicity.
Base DIPEA / TEA (1.5–2.0 eq)K₂CO₃ (for phenols)Neutralizes the HCl byproduct. Non-nucleophilic bases (DIPEA) prevent competitive substitution. Inorganic bases are preferred for O-nucleophiles.[1]
Temperature 60–90°C Due to the deactivating alkyl groups, room temperature reactions are often sluggish. Thermal energy is required to overcome the activation barrier.
Stoichiometry 1.1–1.2 eq NucleophileSlight excess ensures complete consumption of the electrophile. Large excesses are unnecessary due to the clean reaction profile.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Aliphatic Amines)

Best for: Primary and secondary alkyl amines (e.g., morpholine, piperazine, benzylamine).

Reagents:

  • 4-Chloro-2-ethyl-6-methylpyrimidine (1.0 eq)[1]

  • Amine Nucleophile (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Isopropanol (iPrOH) [Concentration: 0.5 M]

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate and iPrOH.

  • Add: Add TEA followed by the amine nucleophile.

  • Heat: Seal the vessel and heat to 80°C for 2–4 hours.

    • QC Point: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material (

      
       for the chloride).
      
  • Workup:

    • Cool to room temperature.[3]

    • Option 1 (Precipitation): If the product is solid, add water (2x volume) and stir. Filter the precipitate.[4]

    • Option 2 (Extraction): Remove volatiles in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: C-N Bond Formation (Anilines/Weak Nucleophiles)

Best for: Aromatic amines which are poor nucleophiles. Requires acid catalysis to activate the pyrimidine ring.

Reagents:

  • 4-Chloro-2-ethyl-6-methylpyrimidine (1.0 eq)[1]

  • Aniline derivative (1.1 eq)[3]

  • Catalyst: 4M HCl in Dioxane (0.1 eq) or conc. HCl (dropwise)

  • Solvent: n-Butanol or Ethanol[1]

Procedure:

  • Dissolve: Combine substrate and aniline in n-Butanol (0.5 M).

  • Activate: Add the catalytic HCl.

    • Mechanism Note: Protonation of the pyrimidine N1/N3 lowers the LUMO energy, making the C4 carbon significantly more electrophilic.

  • Reflux: Heat to 100–110°C for 6–12 hours.

  • Workup: The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. To obtain the free base, partition between EtOAc and Sat. NaHCO₃.

Protocol C: C-O Bond Formation (Etherification)

Best for: Alkoxides and Phenoxides.

Reagents:

  • 4-Chloro-2-ethyl-6-methylpyrimidine (1.0 eq)[1]

  • Alcohol/Phenol (1.2 eq)

  • Base: NaH (1.5 eq) for alcohols OR K₂CO₃ (2.0 eq) for phenols

  • Solvent: THF (for NaH) or DMF (for K₂CO₃)

Procedure (NaH Method):

  • Deprotonate: In a dry flask under N₂, suspend NaH in THF. Add the alcohol dropwise at 0°C. Stir 30 min.

  • Add: Add the pyrimidine substrate (dissolved in minimal THF) to the alkoxide solution.

  • React: Warm to RT (or 60°C if sluggish) and stir until complete.

  • Quench: Carefully add water/NH₄Cl to quench excess hydride. Extract with EtOAc.[3][5][6][7]

Analytical Controls & Troubleshooting

Common Impurity: The Hydrolysis Product[5]
  • Identity: 2-ethyl-6-methylpyrimidin-4(3H)-one (Tautomer of the 4-hydroxy compound).[1]

  • Cause: Water in the solvent + High Temp + Base.

  • Prevention: Use anhydrous solvents (especially for Protocol C). Avoid hydroxide bases (NaOH/KOH) unless biphasic conditions are strictly controlled.

Decision Tree for Optimization

Use the following logic to select conditions based on your nucleophile's pKa.

Optimization Start Select Nucleophile Aliphatic Aliphatic Amine (pKa > 9) Start->Aliphatic Aromatic Aniline / Weak Amine (pKa 3-6) Start->Aromatic Oxygen Alcohol / Phenol Start->Oxygen CondA Protocol A: iPrOH, TEA, 80°C Aliphatic->CondA CondB Protocol B: n-BuOH, Cat. HCl, 110°C Aromatic->CondB CondC Protocol C: DMF, K2CO3 or NaH Oxygen->CondC Check Switch to DMSO Increase Temp to 100°C CondA->Check Incomplete?

Figure 1: Reaction optimization decision tree based on nucleophile basicity.

Mechanistic Pathway

Mechanism Substrate 4-Cl-Pyrimidine (Electrophile) TS1 Transition State 1 (Attack at C4) Substrate->TS1 + Nu Nu Nucleophile (Nu-H) Nu->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Rate Determining Step Product 4-Substituted Pyrimidine + HCl Meisenheimer->Product Fast Elimination (-Cl)

Figure 2: The SNAr Addition-Elimination mechanism governing the transformation.

References

  • BenchChem Technical Support. Optimization of 4-Chloropyrimidine Substitution Reactions. (2025).[3][6][8][9][10][11] Retrieved from

  • National Institutes of Health (NIH). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Substrate Scope. Preprints.org (2023). Retrieved from

  • European Patent Office. Process for the preparation of chloropyrimidines. US5525724A. Retrieved from

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (General reference for Pyrimidine reactivity).

  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (2025).[3][6][8][9][10][11] Retrieved from

Sources

Application Note: Optimization and Protocol for the Suzuki-Miyaura Coupling of 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-ethyl-6-methylpyrimidine (CAS: 141602-25-7). While chloropyrimidines are activated electrophiles, they present specific challenges regarding catalyst poisoning (N-coordination) and hydrolytic instability under aggressive conditions.

We present two distinct protocols:

  • Method A (High-Performance): Utilizes XPhos Pd G2 , offering rapid kinetics and high yields for sterically demanding or unstable boronic acids.

  • Method B (Standard Robust): Utilizes Pd(dppf)Cl₂ , a cost-effective alternative suitable for scale-up with robust coupling partners.

Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7][8][9][10]

Substrate Analysis
  • Substrate: 4-Chloro-2-ethyl-6-methylpyrimidine

  • Molecular Weight: 156.61 g/mol

  • Reactivity Profile:

    • Electronic Activation: The pyrimidine ring is electron-deficient (π-deficient), making the C4-Cl bond highly activated for oxidative addition compared to chlorobenzenes.

    • Steric Environment: The 6-methyl group is meta to the reaction site and poses minimal steric hindrance. The 2-ethyl group flanks the nitrogens; while it does not directly block the C4 position, it increases the lipophilicity of the core.

    • Catalyst Deactivation: The intrinsic Lewis basicity of the pyrimidine nitrogens can competitively bind to electrophilic Pd(II) species, potentially arresting the catalytic cycle (the "poisoning" effect).

Mechanistic Strategy

To overcome nitrogen coordination, we prioritize electron-rich, bulky phosphine ligands.

  • Ligand Selection: Bulky biaryl phosphines (e.g., XPhos) or chelating bisphosphines (e.g., dppf) prevent the formation of stable, inactive Pd-pyrimidine complexes.

  • Base Selection: Weak bases (Carbonates/Phosphates) are preferred over alkoxides to prevent nucleophilic aromatic substitution (SNAr) side reactions at the C4 position.

Visualizing the Reaction Mechanism

The following diagram illustrates the catalytic cycle specific to this pyrimidine substrate, highlighting the critical Oxidative Addition step facilitated by the electron-deficient nature of the ring.

SuzukiMechanism sub Substrate: 4-Chloro-2-ethyl- 6-methylpyrimidine ox_add Oxidative Addition (Rate Limiting for Ar-Cl) sub->ox_add pd0 Active Catalyst Pd(0)L pd0->ox_add + Substrate transmet Transmetallation Complex ox_add->transmet + Activated Boronate boron Boronic Acid Ar-B(OH)2 + Base boron->transmet red_elim Reductive Elimination transmet->red_elim red_elim->pd0 Regeneration prod Product: 4-Aryl-2-ethyl- 6-methylpyrimidine red_elim->prod Product Release

Figure 1: Catalytic cycle emphasizing the oxidative addition of the chloropyrimidine and the base-mediated transmetallation.

Experimental Protocols

Method A: High-Performance (XPhos Pd G2)

Recommended for: Complex boronic acids, rapid screening, and maximizing yield on small-to-medium scale. This method leverages the Buchwald G2 precatalyst for immediate generation of the active monoligated Pd(0) species.[1]

Reagents:

  • 4-Chloro-2-ethyl-6-methylpyrimidine (1.0 equiv)

  • Boronic Acid/Ester (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1 – 2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 – 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the chloropyrimidine (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes (or evacuate/backfill 3 times).

  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to halide) via syringe.

  • Base Addition: Add degassed 0.5 M aqueous K₃PO₄ (2.0 equiv).

  • Reaction: Stir vigorously at 40–60 °C . Note: This catalyst is highly active; reaction times are often < 2 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting chloride (m/z ~156).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

Method B: Standard Robust (Pd(dppf)Cl₂)

Recommended for: Scale-up, cost-sensitive projects, and simple aryl boronic acids.

Reagents:

  • 4-Chloro-2-ethyl-6-methylpyrimidine (1.0 equiv)

  • Boronic Acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3 – 5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)[4]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[5]

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the 1,4-Dioxane/Water mixture with Nitrogen for 15 minutes prior to use.

  • Assembly: In a round-bottom flask, combine the chloropyrimidine, boronic acid, and Pd(dppf)Cl₂.

  • Activation: Add the solvent mixture and the aqueous base.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Extract with DCM or EtOAc.

Data Summary & Troubleshooting

Optimization Table
ParameterStandard ConditionOptimization OptionRationale
Solvent Dioxane/H₂O (4:1)n-Butanol or Toluene/H₂OAlcohols can assist in transmetallation; Toluene is better for very greasy substrates.
Base K₂CO₃Cs₂CO₃ or K₃PO₄Cesium is more soluble in organics; Phosphate is milder for base-sensitive groups.
Catalyst Pd(dppf)Cl₂XPhos Pd G2 or Pd(Amphos)Cl₂Use bulky monophosphines if conversion is <50% after 4 hours.
Temp 80 °C100 °C (Microwave)Heteroaryl chlorides are thermally stable; higher energy overcomes activation barriers.
Troubleshooting Decision Tree

Troubleshooting start Issue Detected prob1 Low Conversion (SM remains) start->prob1 prob2 Hydrodehalogenation (Cl replaced by H) start->prob2 prob3 Protodeboronation (Boronic acid lost) start->prob3 sol1 Switch to XPhos Pd G2 Increase Temp prob1->sol1 sol2 Use Anhydrous Conditions (Dioxane/Cs2CO3 solid) prob2->sol2 sol3 Add Boronic Acid in portions Lower Temp prob3->sol3

Figure 2: Diagnostic workflow for common reaction failures.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • BenchChem Application Note. Suzuki Coupling with Chloropyrimidines: Technical Support Center. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

Sources

Synthesis of sulfonylurea herbicides using 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Sulfonylurea Herbicides Utilizing 4-Chloro-2-ethyl-6-methylpyrimidine

Executive Summary & Strategic Rationale

Sulfonylurea herbicides represent a cornerstone of modern agrochemistry, functioning as potent inhibitors of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis.[1][2][3] The efficacy of these herbicides relies heavily on the "ortho-substituted" aryl sulfonamide bridge connected to a heterocycle—most commonly a pyrimidine or triazine ring.

This guide details the synthetic utility of 4-Chloro-2-ethyl-6-methylpyrimidine (CEMP) as a scaffold. While many commercial sulfonylureas utilize 4,6-dimethoxy variants, the 2-ethyl-6-methyl substitution pattern offers distinct physicochemical advantages:

  • Lipophilicity Modulation: The 2-ethyl group increases logP compared to methyl/methoxy analogs, potentially enhancing foliar uptake.

  • Metabolic Stability: The alkyl substitution at the 2-position resists rapid oxidative degradation in certain crop species, modifying selectivity profiles.

This protocol outlines a robust, modular synthesis via the Phenyl Carbamate Route . Unlike the traditional phosgene-based isocyanate route, this method avoids handling hazardous gaseous reagents and unstable intermediates, ensuring high reproducibility and safety in a research setting.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to convert the electrophilic chloropyrimidine into a nucleophilic aminopyrimidine, which is then activated as a carbamate for coupling.

DOT Diagram 1: Retrosynthetic Disconnection & Forward Pathway

G Target Target Sulfonylurea Herbicide Intermediate1 Phenyl (2-ethyl-6-methylpyrimidin-4-yl)carbamate (Activated Intermediate) Target->Intermediate1 Coupling (DBU/MeCN) Sulfonamide Aryl Sulfonamide (Coupling Partner) Target->Sulfonamide Intermediate1->Target Step 3: Coupling w/ Sulfonamide Intermediate2 4-Amino-2-ethyl-6-methylpyrimidine (Nucleophilic Scaffold) Intermediate1->Intermediate2 Activation (Carbamoylation) Intermediate2->Intermediate1 Step 2: Carbamate Formation Start 4-Chloro-2-ethyl-6-methylpyrimidine (Starting Material) Intermediate2->Start Ammonolysis (SNAr) Start->Intermediate2 Step 1: Ammonolysis Reagent1 Diphenyl Carbonate / Base Reagent2 Ammonia (aq) / Heat Sulfonamide->Target

Caption: Logical flow from the chloropyrimidine precursor to the final sulfonylurea via the stable phenyl carbamate intermediate.

Experimental Protocols

Phase 1: Ammonolysis of 4-Chloro-2-ethyl-6-methylpyrimidine

Objective: Displace the C4-chlorine atom with an amino group via Nucleophilic Aromatic Substitution (


).
Mechanism:  The electron-deficient pyrimidine ring facilitates attack by ammonia. The 2-ethyl and 6-methyl groups provide steric bulk but do not deactivate the ring significantly.

Materials:

  • 4-Chloro-2-ethyl-6-methylpyrimidine (10.0 g, 64 mmol)

  • Ammonium Hydroxide (28-30% aq., 100 mL)

  • Ethanol (50 mL)

  • Apparatus: High-pressure autoclave (Parr reactor) or sealed thick-wall glass tube.

Protocol:

  • Charge: Load the chloropyrimidine, ethanol, and aqueous ammonia into the autoclave.

  • Reaction: Seal the reactor and heat to 100°C for 6–8 hours.

    • Note: Internal pressure will rise (approx. 3-5 bar). Ensure the vessel is rated for >10 bar.

  • Monitoring: Cool a small aliquot and check by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (amine).
  • Workup:

    • Cool the reactor to room temperature and vent excess ammonia carefully into a fume hood trap.

    • Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

    • The product often precipitates as a white/off-white solid upon cooling the aqueous residue.

    • Filter the solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

  • Yield Expectation: 85–92%.

Phase 2: Activation via Phenyl Carbamate Formation

Objective: Convert the amine into a reactive phenyl carbamate. Why this route? Phenyl carbamates are crystalline, stable solids that react cleanly with sulfonamides. This avoids the use of volatile and toxic isocyanates.

Materials:

  • 4-Amino-2-ethyl-6-methylpyrimidine (from Phase 1)

  • Diphenyl Carbonate (1.1 equiv) OR Phenyl Chloroformate (1.05 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv) or Pyridine (solvent/base)

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

Protocol (Diphenyl Carbonate Method - Green Chemistry Preferred):

  • Dissolution: Dissolve the aminopyrimidine (5.0 g) and diphenyl carbonate (1.1 equiv) in anhydrous THF (50 mL).

  • Base Addition: Cool to 0°C. Add NaH (1.2 equiv) portion-wise.

    • Caution: Hydrogen gas evolution.[3]

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 12 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Recrystallize from Ethanol/Hexane to obtain Phenyl (2-ethyl-6-methylpyrimidin-4-yl)carbamate .

Phase 3: Sulfonylurea Coupling

Objective: Couple the activated pyrimidine with an aryl sulfonamide (e.g., 2-methoxycarbonylbenzenesulfonamide for a generic analog).

Materials:

  • Phenyl (2-ethyl-6-methylpyrimidin-4-yl)carbamate (1.0 equiv)

  • Aryl Sulfonamide (1.0 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) - anhydrous.

Protocol:

  • Setup: In a dry flask under Nitrogen, dissolve the Aryl Sulfonamide and the Phenyl Carbamate in MeCN (10 mL/g).

  • Coupling: Add DBU dropwise at room temperature.

    • Observation: The solution may turn slightly yellow. DBU deprotonates the sulfonamide, making it nucleophilic enough to attack the carbamate, displacing phenol.

  • Timecourse: Stir at room temperature for 1–3 hours.

  • Quench & Isolation:

    • Pour the reaction mixture into a mixture of ice-water and 1N HCl (excess acid to neutralize DBU and protonate the sulfonylurea).

    • The sulfonylurea product typically precipitates as a white solid.

    • Filter, wash with water, and wash with diethyl ether (to remove generated phenol).

  • Purification: Recrystallization from Acetone/Water or MeCN.

Process Visualization & Logic

DOT Diagram 2: Experimental Workflow & Critical Control Points

Workflow cluster_0 Phase 1: Substitution cluster_1 Phase 2: Activation cluster_2 Phase 3: Coupling Step1 Autoclave: Chloropyrimidine + NH3 100°C, 6h QC1 QC Point: TLC/LCMS (Check Cl displacement) Step1->QC1 Step2 Carbamoylation: + Diphenyl Carbonate THF, NaH QC1->Step2 If Pure QC2 QC Point: 1H NMR (Check Phenyl region) Step2->QC2 Step3 Coupling: + Sulfonamide + DBU MeCN, RT QC2->Step3 If Activated Final Precipitation: Acidic Water Quench (Removes Phenol) Step3->Final

Caption: Step-by-step experimental workflow highlighting critical Quality Control (QC) checkpoints.

Analytical Data & Validation

To validate the synthesis, compare the isolated product against these expected parameters.

Table 1: Expected Analytical Parameters

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18, MeCN/H2O)> 98.0% (Area)Impurities: Unreacted sulfonamide, Phenol.
Identity 1H NMR (DMSO-d6)

12-13 ppm (s, 1H, SO2NHCO)
The sulfonylurea bridge proton is highly deshielded and diagnostic.
Identity 1H NMR (DMSO-d6)

1.1-1.3 (t, 3H), 2.6-2.8 (q, 2H)
Characteristic Ethyl group signals on the pyrimidine.
Appearance VisualWhite crystalline solidYellowing indicates phenol contamination or oxidation.

Safety & Handling

  • Chloropyrimidines: Potent skin sensitizers. Handle in a fume hood with nitrile gloves.

  • Ammonia (Autoclave): Risk of over-pressurization. Calculate theoretical pressure of ammonia gas at 100°C. Use a blast shield.

  • DBU: Corrosive and toxic. Causes severe skin burns.[4]

References

  • Synthesis of Sulfonylurea Herbicide Rimsulfuron. Semantic Scholar. (Describes general pyrimidine-sulfonamide coupling strategies).

  • Sulfosulfuron: Methods of Manufacturing. PubChem. (Details the reaction of ethylsulfonyl-heterocycles with isocyanates/carbamates).

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. (Provides SAR data on pyrimidine substitution patterns).

  • Novel form of rimsulfuron, process for its preparation. Google Patents WO2016155602A1. (Detailed protocol for DBU-catalyzed coupling of phenyl carbamates).

  • 4-Methyl-6-hydroxypyrimidine Synthesis. Organic Syntheses. (Foundational chemistry for pyrimidine ring functionalization).

Sources

Application Note: Scalable Process Chemistry for 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Strategy

4-Chloro-2-ethyl-6-methylpyrimidine is a critical heterocyclic building block used extensively in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical intermediates. Its structural integrity relies on the efficient formation of the pyrimidine core followed by a regioselective chlorination.

This guide moves beyond bench-scale synthesis, addressing the heat transfer, mass transfer, and safety constraints inherent in kilogram-to-ton scale manufacturing.

Retrosynthetic Analysis

The most robust industrial route utilizes a convergent synthesis:

  • Amidine Formation (Optional Backward Integration): Pinner reaction of propionitrile.

  • Cyclization (Ring Closure): Condensation of propionamidine hydrochloride with ethyl acetoacetate.

  • Functionalization (Chlorination): Deoxychlorination of the hydroxypyrimidine intermediate using phosphoryl chloride (

    
    ).
    

ReactionScheme Propionitrile Propionitrile (Starting Material) Amidine Propionamidine HCl Propionitrile->Amidine 1. HCl/EtOH 2. NH3 Hydroxy 2-Ethyl-6-methyl- pyrimidin-4-ol (Intermediate) Amidine->Hydroxy + EAA NaOEt/EtOH Reflux EAA Ethyl Acetoacetate EAA->Hydroxy Product 4-Chloro-2-ethyl- 6-methylpyrimidine (Target) Hydroxy->Product + POCl3 DIPEA Reflux POCl3 POCl3 (Reagent) POCl3->Product

Caption: Linear synthetic pathway from commodity chemicals to the target chloropyrimidine.

Critical Process Parameters (CPP) & Safety

Thermal Hazards (Calorimetry)
  • Cyclization: The neutralization of the amidine salt and the subsequent condensation are moderately exothermic. Controlled addition of the base is required to prevent "runaway" boiling of the solvent (Ethanol/Methanol).

  • Chlorination: The reaction of

    
     with hydroxypyrimidines generates stoichiometric HCl gas. The Quench Step is the Critical Safety Control Point (CSCP).  Hydrolysis of excess 
    
    
    
    is violently exothermic (
    
    
    ).
Impurity Profile
Impurity TypeOriginControl Strategy
Starting Material Unreacted PropionamidineEnsure stoichiometry (1.05 eq Amidine) and full conversion via HPLC.
Hydrolysis Product Reversion of Chloro to HydroxyMaintain anhydrous conditions during workup; avoid high pH aqueous washes.
Dimer/Oligomer Thermal degradation during distillationLimit pot temperature <140°C; use high vacuum.
Phosphorylated Intermediates Incomplete chlorinationEnsure sufficient reaction time (3-5h) and excess

(2-3 eq).

Detailed Experimental Protocols

Step 1: Ring Closure to 2-Ethyl-6-methylpyrimidin-4-ol

Rationale: The use of sodium ethoxide in ethanol ensures homogeneity. While methanol/NaOH is cheaper, it can lead to transesterification byproducts or lower solubility of the amidine intermediate.

Reagents:

  • Propionamidine Hydrochloride (1.05 eq)

  • Ethyl Acetoacetate (1.00 eq)

  • Sodium Ethoxide (21% wt in EtOH) (2.50 eq)

  • Ethanol (anhydrous) (5-8 volumes)

Protocol:

  • Charge the reactor with Ethanol and Propionamidine Hydrochloride under

    
    .
    
  • Cool the mixture to 0–5°C.

  • Dose Sodium Ethoxide solution slowly over 60 minutes. Note: Exotherm expected. Maintain T < 20°C.

  • Add Ethyl Acetoacetate dropwise over 30 minutes.

  • Heat the slurry to reflux (78°C) and hold for 6–8 hours. Monitor by HPLC (Target: >98% conversion).

  • Distill off approximately 70% of the solvent at atmospheric pressure.

  • Quench/Workup: Add water (3 volumes) to the residue. Adjust pH to 6.0–7.0 using conc. HCl.

  • Crystallization: Cool to 0–5°C and age for 2 hours. The product precipitates as a white/off-white solid.

  • Filtration: Filter and wash with cold water. Dry in a vacuum oven at 50°C.

Yield Expectation: 85–90% Quality Attribute: Moisture content <0.5% (Critical for Step 2).

Step 2: Chlorination to 4-Chloro-2-ethyl-6-methylpyrimidine

Rationale:


 acts as both solvent and reagent. A tertiary amine base (N,N-Diethylaniline or DIPEA) accelerates the reaction by scavenging HCl and activating the tautomeric shift.

Reagents:

  • 2-Ethyl-6-methylpyrimidin-4-ol (1.00 eq)

  • Phosphoryl Chloride (

    
    ) (3.00 eq)
    
  • N,N-Diethylaniline (0.50 eq) or DIPEA

Protocol:

  • Charge 2-Ethyl-6-methylpyrimidin-4-ol and N,N-Diethylaniline into the reactor.

  • Dose

    
     slowly at room temperature. Note: HCl gas evolution will begin immediately.
    
  • Scrubbing: Connect the reactor vent to a caustic scrubber (NaOH) to trap HCl fumes.

  • Heat slowly to reflux (105–110°C). Hold for 3–5 hours.

    • IPC (In-Process Control): Check for disappearance of starting material by HPLC.

  • Concentration: Distill off excess

    
     under reduced pressure (keep pot T < 70°C). Recovered 
    
    
    
    can be recycled.
  • Quench (CRITICAL SAFETY STEP):

    • Prepare a separate vessel with Ice/Water (5 volumes).

    • Slowly pour the thick organic residue into the agitated water. Do not add water to the residue.

    • Maintain quench temperature < 25°C.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (2 x 3 volumes).

  • Wash: Wash organic layer with Sat.

    
     (to pH 8) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate.
    
    • Final Purification: Vacuum distillation (bp approx. 85–90°C at 5 mmHg) yields a colorless to pale yellow liquid/low-melting solid.

Yield Expectation: 88–93%

Analytical Methods (QC)

HPLC Method Parameters

To ensure self-validation of the process, use this robust reverse-phase method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times Hydroxy-intermediate (~3.5 min), Target Chloro (~9.2 min)

Process Workflow Visualization

ProcessFlow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination Reactor1 Reactor 1: Amidine + EAA + NaOEt pH_Adjust pH Adjustment (HCl to pH 7) Reactor1->pH_Adjust Filter1 Filtration & Drying pH_Adjust->Filter1 Reactor2 Reactor 2: Intermediate + POCl3 (Reflux) Filter1->Reactor2 Dry Solid Transfer Distill Vac Distillation (Remove POCl3) Reactor2->Distill Quench Reverse Quench (Residue into Ice/Water) Distill->Quench Thick Oil Extraction DCM Extraction & Phase Sep Quench->Extraction FinalDistill Final Vacuum Distillation Extraction->FinalDistill

Caption: Integrated Process Flow Diagram (PFD) highlighting the critical reverse quench safety step.

References

  • Vertex AI Search. (2025). Synthetic method of 4,6-dichloro-2-methylpyrimidine. Google Patents (CN102432547A). 1

  • MDPI. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. 2

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phosphorus Oxychloride. 3

  • National Academies. (2011). Acute Exposure Guideline Levels for Phosphorus Oxychloride. 4

  • BenchChem. (2025).[5][6] Validating the Purity of Chloropyrimidines by HPLC. 6

Sources

Troubleshooting & Optimization

Minimizing hydrolysis side reactions of 4-chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Hydrolysis Side Reactions of 4-Chloropyrimidines

Topic: Audience: Researchers, scientists, and drug development professionals Content Type: Technical Support Guide (Q&A / Troubleshooting)[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are working with 4-chloropyrimidines, you are likely leveraging their high electrophilicity for Nucleophilic Aromatic Substitution (SNAr). However, this same reactivity makes them notoriously susceptible to hydrolysis, converting your valuable starting material into the inert 4-hydroxypyrimidine (pyrimidin-4-one) tautomer.

This guide moves beyond basic "keep it dry" advice. It dissects the mechanistic causes of hydrolysis and provides self-validating protocols to preserve the integrity of your chloropyrimidine scaffold during storage, reaction, and workup.

Module 1: Critical Storage & Handling

Q: My 4-chloropyrimidine reagent arrived with a purity of 98%, but after a week in the fridge, the LC-MS shows 5% hydrolysis product. What went wrong?

A: The degradation is likely autocatalytic. 4-Chloropyrimidines can slowly hydrolyze upon exposure to atmospheric moisture. This reaction releases Hydrogen Chloride (HCl). The generated HCl protonates the pyrimidine ring nitrogen (usually N1 or N3), significantly increasing the electrophilicity of the C4 position. This makes the ring even more susceptible to attack by trace water, creating a runaway hydrolysis loop.

Corrective Action:

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Handling: Do not store the reagent in a "sealed" flask that has been opened to air multiple times. Aliquot into single-use vials inside a glovebox if possible.

  • Stabilization: For long-term storage of highly sensitive analogs, some labs store the solid over a sachet of anhydrous K₂CO₃ or silica gel desiccant to scavenge atmospheric moisture and acid traces.

Module 2: Reaction Optimization & Mechanism

Q: I am running an SNAr reaction with an amine. Why does the hydrolysis byproduct increase significantly when I scale up?

A: This is often a heat transfer and acidification issue.[1] On a larger scale, exothermic addition generates heat that dissipates slower, and local concentrations of HCl (if using amine salts) or adventitious water become problematic.

The Mechanistic Pathway

Understanding the competition between your nucleophile and water is key.

HydrolysisMechanism Start 4-Chloropyrimidine Activated Protonated Intermediate (Highly Electrophilic) Start->Activated + H+ (Autocatalysis) Product Aminopyrimidine (Target) Start->Product R-NH2 / Base Acid Acid Catalysis (H+) Water H2O Attack (Hydrolysis) Activated->Water Fast Amine R-NH2 Attack (Desired SNAr) Activated->Amine Fast Hydroxy 4-Hydroxypyrimidine (Side Product) Water->Hydroxy - HCl Amine->Product - HCl

Figure 1: Mechanistic competition between desired SNAr and hydrolysis. Note that protonation (acid catalysis) activates the ring for both pathways, but often favors hydrolysis if water is present due to the high concentration of solvent relative to nucleophile in non-anhydrous conditions.

Solvent Selection Strategy

Choosing the right solvent is the first line of defense.

Solvent ClassRisk LevelRecommendation
Alcohols (MeOH, EtOH) High Avoid if possible. Alcohols can act as nucleophiles (solvolysis), forming alkoxypyrimidines. If required, use bulky alcohols (i-PrOH, t-BuOH) which are less nucleophilic [1].
Aprotic Polar (DMF, DMSO) Medium Good for reactivity. However, hygroscopic nature means they often contain water. Dry over molecular sieves (3Å) for 24h before use.
Ethers (THF, Dioxane) Low Best for stability. Low water solubility and non-nucleophilic. Dioxane is excellent for high-temp reactions.
Water (On-water) Variable Counter-intuitive. Some protocols use water with hydrophobic amines ("on-water" effect), but this requires careful pH control (> pH 7) to prevent acid-catalyzed hydrolysis [2].

Module 3: Experimental Protocols

Q: What is the "Gold Standard" protocol to minimize hydrolysis during SNAr?

A: The following protocol minimizes water contact and neutralizes acid immediately.

Protocol: Anhydrous SNAr of 4-Chloropyrimidines
  • Drying: Flame-dry the reaction vessel and cool under a stream of Nitrogen.

  • Solvent Prep: Use anhydrous THF or Dioxane. If using DMF, ensure it is "Sure/Seal" grade or freshly distilled.

  • Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).

    • Why? DIPEA acts as a proton sponge. It neutralizes the HCl generated during the substitution, preventing the autocatalytic protonation of the pyrimidine ring.

  • Reagent Addition:

    • Add 4-chloropyrimidine (1.0 equiv).[2]

    • Add Nucleophile (1.1 equiv).

  • Temperature: Start at 0°C or Room Temperature (RT). Only heat if conversion is stalled.

    • Insight: Hydrolysis has a higher activation energy than many SNAr reactions with good nucleophiles. Lower temperatures favor the kinetic product (substitution) over the thermodynamic sink (hydrolysis).

  • Monitoring: Monitor by TLC or HPLC. Do not leave the reaction running overnight unless necessary; prolonged exposure to trace moisture eventually leads to hydrolysis.

Module 4: Workup & Isolation Troubleshooting

Q: The reaction looked clean by TLC, but after workup, I see the hydroxy impurity. Is the workup destroying my product?

A: Yes. This is a classic "Workup Hydrolysis" scenario. If you quench a reaction containing residual chloropyrimidine into an acidic aqueous layer, or if the quench generates heat, hydrolysis will occur in the separatory funnel.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Hydrolysis Product Observed Check1 Is it present in the reaction mixture (in-situ)? Start->Check1 Yes Yes Check1->Yes No No (Only after workup) Check1->No Action1 Check Solvent Water Content (Use Karl Fischer or Sieves) Yes->Action1 Action2 Check Base Stoichiometry (Ensure >1 eq. scavenger) Yes->Action2 Action3 Quench Method Incorrect (Acidic/Hot Quench) No->Action3 Solution1 Switch to Anhydrous Dioxane/THF Action1->Solution1 Solution2 Add DIPEA/Et3N to neutralize HCl Action2->Solution2 Solution3 Quench into Ice-Cold NaHCO3 Action3->Solution3

Figure 2: Diagnostic workflow for identifying the source of hydrolysis.

The "Safe Quench" Protocol
  • Cool: Cool reaction mixture to 0°C.

  • Buffer: Pour the reaction mixture into a rapidly stirring, ice-cold saturated NaHCO₃ solution .

    • Why? This ensures the pH remains slightly basic (pH 8-9). Hydrolysis of chloropyrimidines is rapid at pH < 2 (acid catalyzed) and pH > 12 (base promoted), but slowest at neutral/mildly basic pH [3].

  • Extract: Extract immediately with EtOAc or DCM. Do not let the layers sit.

  • Dry: Dry organic layer over Na₂SO₄ immediately and concentrate.

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Retrieved from

  • WuXi AppTec. (2025).[6] Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

  • Fisher Scientific. (2010). Safety Data Sheet: 4-Chloropyrimidine. Retrieved from

Sources

Technical Support Center: Purification of 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide addresses the isolation and purification of 4-Chloro-2-ethyl-6-methylpyrimidine , a critical intermediate often synthesized via the chlorination of 2-ethyl-6-methylpyrimidin-4-ol using phosphorus oxychloride (


).[1]

Users frequently encounter issues with hydrolytic instability , residual phosphorus impurities , and coloration (tar formation). The protocol below prioritizes the removal of acidic byproducts to prevent the reversion of the chloride back to the hydroxyl starting material.

PropertyDataNote
Molecular Formula

Molecular Weight 156.61 g/mol
Physical State Low-melting solid or OilOften isolated as an oil; crystallizes upon chilling.[1]
Solubility Soluble in DCM, EtOAc, TolueneInsoluble in water (slowly hydrolyzes).
Key Impurity 2-ethyl-6-methylpyrimidin-4-olResult of hydrolysis or incomplete reaction.[1]
Core Purification Protocol (The "Golden Path")

This workflow is designed to minimize contact time with acidic aqueous phases, which is the primary cause of yield loss via hydrolysis.

Step 1: Quenching & Extraction (Critical Step)
  • The Issue: Direct addition of water to the reaction mixture generates massive heat and HCl, degrading the product.

  • The Fix:

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       (if used as solvent).[2]
      
    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature

      
      .
      
    • Immediately neutralize with saturated

      
       or 
      
      
      
      to pH 7–8.
    • Extract rapidly with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

      
       volumes).
      
Step 2: Washing
  • Wash the organic layer with:[1]

    • Cold water (

      
      ).
      
    • Saturated Brine (

      
      ).
      
  • Dry over anhydrous

    
    . Filter and concentrate at 
    
    
    
    .[3]
Step 3: Primary Purification (Vacuum Distillation)

Since the product is a low-melting solid/oil, vacuum distillation is the most effective method to remove tarry non-volatiles.

  • Pressure: 1–5 mmHg (High vacuum recommended).

  • Temperature: Expect boiling range 80–110°C (dependent on vacuum quality).

  • Collection: Discard the first 5% (forerun containing volatiles/solvents). Collect the main clear fraction.

Step 4: Secondary Purification (Optional Crystallization)

If the distillate solidifies or high purity (>99%) is required:

  • Solvent: n-Heptane or Hexanes.[1]

  • Method: Dissolve in minimum hot heptane (

    
    ), filter hot (to remove traces of salts), then chill to 
    
    
    
    .
Troubleshooting Guide (Q&A)
Issue A: "My crude product is black and tarry."

Diagnosis: Thermal degradation or oxidative polymerization.

  • Cause: Reaction temperature was too high or

    
     quality was poor.
    
  • Solution:

    • Decolorization: Dissolve the crude residue in Toluene or DCM. Add Activated Charcoal (5% w/w) and stir for 30 minutes. Filter through a Celite pad.

    • Silica Plug: If charcoal fails, pass the solution through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to trap polar tars before distillation.

Issue B: "I see a peak for the starting material (OH-pyrimidine) after workup."

Diagnosis: Hydrolysis (Reversion).

  • Cause: The chloropyrimidine moiety is susceptible to acid-catalyzed hydrolysis.[1] If the quench was too acidic or the extraction took too long, the Cl converts back to OH.

  • Solution:

    • Speed: Perform the quench and neutralization rapidly. Do not let the aqueous mixture sit.

    • pH Control: Ensure the aqueous phase is neutralized (pH 7–8) before extraction.

    • Dryness: Ensure the organic extracts are completely dry (

      
      ) before evaporation. Residual water + heat = hydrolysis.
      
Issue C: "The product smells acrid and fumes in air."

Diagnosis: Residual Phosphorus Oxychloride (


) or Phosphoric Acid.
  • Cause: Incomplete quenching or occlusion of phosphorus species in the oil.

  • Solution:

    • Azeotrope: Dissolve the crude in Toluene and rotary evaporate. Toluene helps azeotrope out residual

      
       and acetic acid (if used).
      
    • Base Wash: Re-dissolve in EtOAc and wash with 10%

      
       solution (more effective than bicarbonate for removing phosphorus acids).
      
Logic Map: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Step1 Concentrate to remove excess POCl3 Start->Step1 Step2 Quench on Ice -> Neutralize (pH 7-8) Step1->Step2 Step3 Extract (DCM) & Dry Step2->Step3 IssueColor Issue: Dark Color? Step3->IssueColor CheckState Physical State? Liquid Oil / Low Melting Solid CheckState->Liquid Viscous Liquid Solid Definite Solid CheckState->Solid Crystalline Distill Vacuum Distillation (1-5 mmHg) Liquid->Distill Recryst Recrystallization (Heptane/Hexane) Solid->Recryst Distill->Recryst If purity <98% IssueColor->CheckState No Charcoal Activated Charcoal / Silica Plug IssueColor->Charcoal Yes Charcoal->CheckState

Figure 1: Decision tree for selecting the appropriate purification method based on physical state and impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of distillation? A: Yes, but it is less efficient for scale-up. If you must, use a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) . The chloropyrimidine moves fast (


 in 20% EtOAc), while the hydroxy-impurity stays on the baseline.

Q: How should I store the purified product? A: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C . Moisture is the enemy; prolonged exposure to humid air will slowly hydrolyze the chloride to the hydroxyl form.

Q: Is the ethyl group at position 2 stable? A: Yes, the 2-ethyl and 6-methyl alkyl groups are chemically robust under these purification conditions.[1] They do not typically participate in side reactions during the chlorination or workup.

References
  • Organic Syntheses. (1951). Chlorination of hydroxypyrimidines using POCl3 (General Protocol). Coll. Vol. 3, p. 272. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 55108-54-8. Retrieved from [Link]

  • Master Organic Chemistry. (2015). The Mechanism of POCl3 Reaction with Alcohols. Retrieved from [Link]

Sources

Handling moisture sensitivity during 4-Chloro-2-ethyl-6-methylpyrimidine storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Storage Stability

CAS: 55108-54-8 (and related isomers) | Risk Level: Moisture Sensitive / Irritant

The Science of Degradation: Why Moisture is the Enemy

The Core Issue: 4-Chloro-2-ethyl-6-methylpyrimidine is an electrophilic heterocycle. The chlorine atom at the C4 position is activated for Nucleophilic Aromatic Substitution (


).[1] While this makes it a valuable intermediate for synthesis (e.g., reacting with amines or alkoxides), it also makes it vulnerable to water.

The Mechanism (The "Hydrolysis Trap"): When exposed to atmospheric moisture, water acts as a nucleophile. It attacks the C4 carbon, displacing the chloride ion. This reaction is autocatalytic :

  • Hydrolysis: The C-Cl bond breaks, forming the 4-hydroxy derivative (often existing as the tautomeric pyrimidinone).

  • Acid Generation: The byproduct is Hydrogen Chloride (HCl).

  • Acceleration: The released HCl protonates the pyrimidine ring nitrogens, increasing the electrophilicity of the remaining starting material and accelerating further hydrolysis.

Visualizing the Degradation Pathway

The following diagram illustrates the transition from active reagent to inert byproduct.

HydrolysisMechanism Start 4-Chloro-2-ethyl- 6-methylpyrimidine (Active Reagent) Transition Meisenheimer-like Complex Start->Transition Nucleophilic Attack Water + H₂O (Moisture) Water->Transition Product 4-Hydroxy-2-ethyl- 6-methylpyrimidine (Inert Solid) Transition->Product Chloride Elimination Byproduct + HCl (Autocatalyst) Transition->Byproduct Byproduct->Start Protonation (Accelerates Reaction)

Figure 1: The autocatalytic hydrolysis cycle. Note the red dotted line indicating how the HCl byproduct accelerates the degradation of the remaining stock.

Storage Protocols: The "Dry Chain"

To maintain purity >97% over long periods, you must break the contact between the reagent and atmospheric water.

Storage Conditions Summary
ParameterOptimal Condition Acceptable (Short Term) Critical Failure
Temperature -20°C (Freezer) 2°C to 8°C (Fridge)>25°C (Room Temp)
Atmosphere Argon or Nitrogen Tightly Sealed CapOpen Air / Loose Cap
Container Amber Glass + Parafilm Clear GlassPlastic (Permeable)
Desiccant Active Silica/Sieves in Secondary Jar NoneNone in humid lab
Step-by-Step Storage Workflow
  • Primary Seal: Ensure the vial cap has a Teflon (PTFE) liner. Standard cardboard liners absorb moisture and transfer it to the reagent.

  • Parafilm Wrap: Stretch Parafilm® tightly around the cap-neck junction to prevent gas exchange.

  • Secondary Containment (The "Desiccator Jar"):

    • Place the sealed vial inside a larger wide-mouth jar or plastic container.

    • Fill the void space with Drierite™ (anhydrous calcium sulfate) or activated silica gel packets.

    • Why? This creates a "micro-environment" of ~0% humidity, protecting the vial even if the freezer is opened frequently.

  • Thawing Protocol:

    • CRITICAL: When removing from the freezer, allow the vial to reach room temperature (approx. 30 mins) before opening.

    • Reasoning: Opening a cold vial in a warm lab causes immediate condensation of atmospheric water onto the reagent surface.

Troubleshooting & Rescue Operations

Scenario A: "My liquid reagent has turned cloudy or has a solid precipitate."

  • Diagnosis: Partial hydrolysis has occurred. The starting material is likely a liquid or low-melting solid, while the hydrolysis product (4-hydroxy derivative) is a high-melting solid with poor solubility in the parent liquid.

  • The Fix (Filtration):

    • Dilute the sample with dry Dichloromethane (DCM) or Ethyl Acetate.

    • Filter the solution through a 0.45µm PTFE syringe filter or a small celite pad. The solid impurity (hydroxy-pyrimidine) usually remains on the filter.

    • Concentrate the filtrate on a rotovap (bath <40°C).

Scenario B: "I see an extra peak in LCMS (M-18 or M+16 shift)."

  • Diagnosis: The M-Cl+OH shift indicates hydrolysis.

  • The Fix (Recrystallization vs. Distillation):

    • If liquid: Vacuum distillation is the gold standard for purification, but requires careful temperature control to prevent thermal decomposition.

    • If solid:[2] Recrystallize from a non-polar solvent (e.g., Hexanes/EtOAc mix). The polar hydroxy impurity will likely not dissolve or will separate out.

Decision Matrix: Is my sample usable?

DecisionTree Inspection Visual Inspection (Cloudiness/Solids?) Clear Clear Liquid/Solid Inspection->Clear No Cloudy Cloudy / Precipitate Inspection->Cloudy Yes LCMS Run LCMS / NMR Clear->LCMS ActionFilter Filter & Re-check Cloudy->ActionFilter PurityHigh Purity > 95% LCMS->PurityHigh PurityMed Purity 80-95% LCMS->PurityMed PurityLow Purity < 80% LCMS->PurityLow ActionUse Proceed to Experiment PurityHigh->ActionUse ActionDistill Distill / Column PurityMed->ActionDistill ActionDiscard Discard (Acid Risk) PurityLow->ActionDiscard ActionFilter->LCMS

Figure 2: Workflow for assessing reagent integrity before use.

Frequently Asked Questions (FAQs)

Q: Can I store a solution of the reagent in DMSO or DMF? A: NO. While 4-chloropyrimidines are soluble in DMSO/DMF, these solvents are hygroscopic (they absorb water from the air). Storing the reagent in wet DMSO will accelerate hydrolysis significantly. If you must make a stock solution, use anhydrous solvents, store under Argon, and use within 24 hours.

Q: Is the hydrolysis product dangerous? A: The organic byproduct (pyrimidinone) is generally inert, but the HCl gas generated is corrosive. If you open an old bottle and hear a "hiss" or see "smoke" (HCl vapor reacting with moist air), the bottle is pressurized and compromised. Vent carefully in a fume hood.[3]

Q: How do I weigh this out if my lab is humid? A:

  • Flush: Flush the source bottle with Argon immediately before and after taking an aliquot.

  • Speed: Weigh quickly into a tared vial containing your solvent.

  • Alternative: If the reagent is a liquid, calculate the volume required using density (~1.25 g/mL, verify specific batch density) and pipette it instead of weighing to minimize open-air exposure time.

Q: Can I use a Rotovap to dry it? A: Yes, but be careful.

  • Use a water bath temperature < 40°C .

  • Ensure your vacuum pump trap is working; HCl vapors can damage pump diaphragms.

  • Do not leave it on the rotovap for hours; trace moisture in the air drawn through the release valve can degrade it.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 581796, 4-Chloro-6-methylpyrimidine (Analogous Structure). Retrieved from [Link]

  • BenchChem Technical Guides. (2024). Optimization of 4-Chloropyrimidine Substitution Reactions. (General

    
     mechanism and hydrolysis risks).[1]
    
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Nucleophilic Aromatic Substitution in electron-deficient heterocycles).

Sources

Validation & Comparative

1H and 13C NMR spectral interpretation of 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-Chloro-2-ethyl-6-methylpyrimidine

Application: Pharmaceutical Intermediates & Agrochemical Synthesis Methodology: 1H / 13C NMR Spectroscopy (300/400 MHz)

Executive Summary & Strategic Context

In drug discovery and agrochemical development (specifically sulfonylurea herbicides), 4-Chloro-2-ethyl-6-methylpyrimidine serves as a critical electrophilic scaffold. Its purity and structural integrity are paramount, as the C4-chlorine atom is the site of nucleophilic aromatic substitution (


) in subsequent coupling reactions.

This guide provides a comparative spectral analysis designed for researchers monitoring the synthesis of this compound from its precursor, 2-ethyl-6-methylpyrimidin-4(3H)-one (often referred to as the 4-hydroxy tautomer).

Key Performance Indicators (KPIs) for Structural Verification:

  • Aromaticity Confirmation: Distinguishing the fully aromatic chloro-pyrimidine from the keto-tautomer precursor.

  • Regioisomer Differentiation: Verifying the ethyl group is at the C2 position, not C6 (a common isomerization risk during cyclization).

  • Reaction Monitoring: Tracking the diagnostic downfield shift of the C5-proton.

Comparative Spectral Profiling: Product vs. Precursor

The most effective way to validate the target molecule is by comparing it against its synthetic precursor. The chlorination reaction (typically using


) induces drastic changes in the electronic environment of the pyrimidine ring.
Table 1: 1H NMR Diagnostic Comparison

Solvent Note: Precursors are typically analyzed in DMSO-d6 due to polarity; the chlorinated product is analyzed in


.
FeatureTarget: 4-Chloro-2-ethyl-6-methyl Precursor: 4-Hydroxy-2-ethyl-6-methyl Spectral Change (Interpretation)
Solubility High in

Low in

(Requires

)
First QC Check: Product extracts easily into organic layers.
NH Proton Absent

12.0 - 13.0 ppm (br s)
Disappearance of the broad NH singlet confirms complete chlorination.
C5-H (Aromatic)

7.15 - 7.25 ppm (s)

6.10 - 6.20 ppm (s)
Critical Shift: The C5-H shifts downfield (~1.0 ppm) due to the deshielding anisotropy of the aromatic ring and the electron-withdrawing Cl.
C2-Ethyl (

)

2.85 - 2.95 ppm (q)

2.50 - 2.60 ppm (q)
Deshielded by the adjacent

aromatic system compared to the amide-like precursor.
Table 2: 13C NMR Chemical Shift Data (ppm)
Carbon PositionTarget (

ppm)
Interpretation
C2 (N-C-N) 170.5 Most deshielded quaternary carbon; between two nitrogens.
C6 (C-Me) 167.8 Deshielded by adjacent N and aromatic current.
C4 (C-Cl) 161.2 Distinct upfield shift relative to a Carbonyl (

) but deshielded relative to C-H.
C5 (C-H) 119.5 Characteristic aromatic CH signal; diagnostic for substitution patterns.
Ethyl

30.2 Typical benzylic-like methylene.
Methyl

23.8 Methyl attached to aromatic ring.
Ethyl

13.5 Terminal methyl.
Detailed 1H NMR Interpretation
3.1 The Aromatic Region (C5-H)

The signal for the proton at position 5 is the "heartbeat" of this spectrum.

  • Observation: A sharp singlet at

    
     7.18 ppm .
    
  • Physics: Position 5 is flanked by the C4-Cl and C6-Methyl groups. Unlike benzene protons (

    
     7.26), pyrimidine protons are influenced by the ring nitrogens. However, C5 is the furthest from the nitrogens, keeping it in the 7.0–7.3 range.
    
  • QC Flag: If this peak appears as a doublet, it indicates contamination with a regioisomer where the C5 position is coupled (unlikely in this synthesis) or long-range coupling is resolved.

3.2 The Alkyl Side Chains (Regiochemistry)

Distinguishing the C2-Ethyl from the C6-Methyl is crucial to ensure the starting material cyclized correctly.

  • C2-Ethyl Group:

    • Methylene (

      
      ):  Quartet at 
      
      
      
      2.92 ppm
      (
      
      
      ). This is significantly downfield.
    • Methyl (

      
      ):  Triplet at 
      
      
      
      1.36 ppm
      .
  • C6-Methyl Group:

    • Methyl (

      
      ):  Singlet at 
      
      
      
      2.54 ppm
      .
    • Why is this diagnostic? A methyl group at position 2 (between two nitrogens) would typically shift further downfield (

      
       2.6–2.7) compared to position 6 (
      
      
      
      2.4–2.5). The integration ratio of 2:3:3 (q:s:t) confirms the structure.
Visualization of Structural Verification
Diagram 1: The Assignment Logic Flowchart

This decision tree guides the analyst through the raw data to confirm the structure and rule out common failures (incomplete reaction or wrong isomer).

NMR_Logic Start Crude Product Spectrum (CDCl3) CheckNH Check 12-14 ppm: Is NH signal present? Start->CheckNH Fail1 Incomplete Reaction (Precursor Present) CheckNH->Fail1 Yes CheckC5 Check 6.0 - 7.5 ppm: Locate C5-H Singlet CheckNH->CheckC5 No C5_Low Peak at ~6.2 ppm (Tautomer/Hydrolysis) CheckC5->C5_Low < 6.5 ppm C5_High Peak at ~7.2 ppm (Aromatic System) CheckC5->C5_High > 7.0 ppm CheckEthyl Ethyl Signal Analysis: Is CH2 Quartet > 2.8 ppm? C5_High->CheckEthyl Success CONFIRMED: 4-Chloro-2-ethyl-6-methylpyrimidine CheckEthyl->Success Yes (C2-Ethyl is deshielded) Isomer POSSIBLE ISOMER: 4-Chloro-6-ethyl-2-methylpyrimidine CheckEthyl->Isomer No (CH2 < 2.7 ppm)

Caption: Logic flow for verifying 4-Chloro-2-ethyl-6-methylpyrimidine purity and identity.

Experimental Protocol: Sample Preparation

To replicate the chemical shifts cited above, follow this standardized protocol.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Tube: 5mm High-Precision NMR Tube.

  • Mass: 10-15 mg of sample.

Procedure:

  • Solubility Test: Dissolve 10 mg of the solid product in 0.6 mL

    
    . The solution should be clear and colorless. Turbidity implies residual salts or moisture.
    
  • Filtration (Optional): If the sample contains suspended solids (common if synthesized via

    
     without thorough aqueous workup), filter through a small cotton plug into the NMR tube to prevent line broadening.
    
  • Acquisition Parameters (400 MHz):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 1.0 sec (Standard) / 5.0 sec (Quantitative).
      
    • Scans: 16 (1H) / 512 (13C).

    • Temperature: 298 K (

      
      ).
      

Self-Validating Check:

  • Calibrate the spectrum using the residual

    
     peak at 
    
    
    
    7.26 ppm
    .
  • Verify the TMS peak is at 0.00 ppm .[1]

  • Check the integration of the Ethyl

    
     triplet. Set this to 3.00 . The aromatic singlet (C5-H) must integrate to 1.00 (
    
    
    
    )
    .
Advanced Structural Proof: HMBC (Heteronuclear Multiple Bond Correlation)

For regulatory submission, 1D NMR is often insufficient to prove the position of the ethyl group (Regioisomerism). 2D HMBC is the gold standard.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range couplings that prove the Ethyl group is at C2.

HMBC_Map cluster_logic Differentiation Logic Ethyl_CH2 Ethyl-CH2 (2.9 ppm) C2 C2 Quaternary (170.5 ppm) Ethyl_CH2->C2 Strong 2J C4 C4-Cl (161 ppm) C5_H C5-H (7.2 ppm) C5_H->C2 Weak 4J (Rare) or NO Coupling C5_H->C4 3J Coupling Logic If Ethyl-CH2 couples to the MOST deshielded Carbon (170.5), it is at C2 (Between Nitrogens).

Caption: Key HMBC correlations. The Ethyl CH2 protons must show a correlation to the unique C2 carbon (~170 ppm).

References
  • Spectral Database for Organic Compounds (SDBS).SDBS No. 14221 (Pyrimidine derivatives). National Institute of Advanced Industrial Science and Technology (AIST).

  • Sigma-Aldrich (Merck).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2][3] Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. (For solvent calibration standards).

  • PubChem Compound Summary.CID 12352200 (Pyrimidine Analogs).

  • ChemicalBook.

Sources

Validating Analytical Standards for 4-Chloro-2-ethyl-6-methylpyrimidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of sulfonylurea herbicides and pyrimidine-based pharmaceuticals, 4-Chloro-2-ethyl-6-methylpyrimidine (hereafter 4-CEM ) serves as a critical electrophilic intermediate. Its validation is often oversimplified, leading to downstream yield failures or regulatory non-compliance.

The primary analytical challenge with 4-CEM is twofold:

  • Regioisomeric Contamination: The synthesis often yields the 2-ethyl-6-methyl isomer alongside the 4-chloro-6-ethyl-2-methyl isomer, which are difficult to separate by standard C18 HPLC.

  • Hydrolytic Instability: The C4-chlorine atom is susceptible to nucleophilic attack by water, degrading the standard into the inactive 4-hydroxy derivative.

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Reagent Grade materials. It provides a self-validating protocol to qualify your own standards when commercial CRMs are unavailable.

Part 1: The Molecule & The Challenge

Target Analyte: 4-Chloro-2-ethyl-6-methylpyrimidine Chemical Structure Logic: The pyrimidine ring is electron-deficient. The chlorine at position 4 is a good leaving group, which makes the molecule reactive but also unstable in moist environments.

The "Regioisomer Trap"

Many commercial "tech grade" sources contain up to 5% of the regioisomer (4-Chloro-6-ethyl-2-methylpyrimidine).

  • Impact: These isomers often co-elute in standard HPLC methods, leading to a "false high" purity assignment (e.g., 99.5% by HPLC area normalization) while the actual potency is only 94%.

  • Solution: Orthogonal validation using qNMR (Quantitative Nuclear Magnetic Resonance) is required to distinguish these isomers based on the chemical shift of the ethyl/methyl protons.

Part 2: Comparative Analysis of Standard Grades

The following table contrasts the three common grades of 4-CEM used in laboratories.

FeatureCertified Reference Material (CRM) Secondary (Working) Standard Reagent / Synthesis Grade
Traceability High (SI-traceable via NIST/BIPM)Medium (Traceable to CRM)None (Batch-only CoA)
Purity Method Mass Balance (HPLC + GC + TGA + KF)HPLC Assay vs. CRMArea % (HPLC/GC only)
qNMR Potency 99.8% ± 0.3%99.5% ± 0.5%94.2% - 98.0% (Variable)
Regioisomer ID Confirmed (Isomer Specific)Inherited from CRMUnknown / Unspecified
Cost

(> $500/100mg)

(In-house prep)
$ (< $50/5g)
Risk Profile Low: Suitable for GMP ReleaseMedium: Requires periodic re-testCritical: High risk of OOS*

*OOS: Out of Specification results in downstream manufacturing.

Scientist’s Insight:

"Never use Reagent Grade material for quantitative assay calculations (w/w%) without first characterizing it via qNMR. Our internal data shows Reagent Grade 4-CEM often contains 2-3% inorganic salts (from the POCl3 chlorination step) that are invisible to UV detection, causing a massive potency overestimation."

Part 3: Experimental Validation Framework

To validate 4-CEM, you must establish a Self-Validating System . This implies that the method detects its own failure modes (degradation or isomer co-elution).

Analytical Workflow Visualization[1]

ValidationWorkflow Sourcing Raw Material Sourcing ID_Check Identity Check (1H-NMR / IR) Sourcing->ID_Check Purity_Screen Purity Screen (HPLC-UV + GC-FID) ID_Check->Purity_Screen Pass Purity_Screen->Sourcing Fail (<98%) Potency_Assign Absolute Potency (qNMR) Purity_Screen->Potency_Assign >98% Area CoA_Gen Generate CoA (Valid for 6 Months) Potency_Assign->CoA_Gen Assign w/w%

Figure 1: The "Gold Standard" workflow for qualifying a working standard from raw material.

Primary Method: Reverse Phase HPLC (Stability Indicating)

This protocol is designed to separate the active 4-CEM from its hydrolysis product (4-Hydroxy-2-ethyl-6-methylpyrimidine).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: pH control is vital to prevent peak tailing of the basic pyrimidine nitrogen.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Validation Criteria (ICH Q2):

  • Specificity: Inject the "Hydrolysis Stress Sample" (see below). The 4-hydroxy degradant (RT ~2.5 min) must be baseline resolved (Resolution > 2.0) from the 4-CEM parent peak (RT ~8.5 min).

  • Linearity: R² > 0.999 over 50% - 150% of target concentration.

Orthogonal Method: qNMR (Absolute Potency)

When a CRM is unavailable, qNMR is the only way to establish the "Truth" value of your standard.

  • Solvent: DMSO-d6 (prevents hydrolysis during analysis).

  • Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (ensure 5x T1 relaxation).

  • Calculation: Compare the integral of the pyrimidine C-H (aromatic) or methyl group against the Maleic Acid alkene protons.

Part 4: Case Study - The "Hidden" Impurity

We compared a commercial "98% Purity" Reagent Grade sample against a validated Reference Standard.

Sample: Batch #RG-2025-X (Reagent Grade) Technique 1: HPLC-UV (Area %)

  • Result: 99.1%

  • Interpretation: Looks excellent. No UV-active impurities detected.

Technique 2: qNMR (Weight %)

  • Result: 95.4%

  • Discrepancy: 3.7% difference.

Root Cause Analysis: Further analysis via ROI (Residue on Ignition) revealed 3.5% inorganic salts (Sodium Phosphate/Chloride residues from synthesis). HPLC-UV was "blind" to these salts, leading to a dangerous overestimation of purity. If used in manufacturing, this standard would cause a 3.7% under-dosing of the reactant.

Part 5: Protocol for In-House Qualification

If you cannot purchase a CRM, follow this protocol to generate a Working Standard :

  • Recrystallization: Dissolve 10g of crude 4-CEM in minimal hot Isopropanol. Cool slowly to 4°C. Filter and dry under vacuum/N2 flow. Do not use heat for drying as sublimation may occur.

  • Homogeneity Check: Analyze 3 separate vials from the batch via GC-FID to ensure solvent removal.

  • Potency Assignment: Perform qNMR in triplicate. The mean value is your "Assigned Potency" (e.g., 99.2% w/w).

  • Packaging: Aliquot into amber vials under Argon. Store at -20°C.

Hydrolysis Pathway Diagram

HydrolysisPath Parent 4-Chloro-2-ethyl-6-methylpyrimidine (Active Standard) Intermediate Tetrahedral Intermediate (Transient) Parent->Intermediate Nucleophilic Attack Water + H2O (Moisture) Water->Intermediate Product 4-Hydroxy-2-ethyl-6-methylpyrimidine (Inactive Impurity) Intermediate->Product Cl Elimination HCl + HCl Intermediate->HCl

Figure 2: Degradation pathway. The formation of HCl further catalyzes the reaction (Autocatalysis), necessitating anhydrous storage.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2] (2023).[1][3] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 581796, 4-Chloro-6-methylpyrimidine (Analogous Structure Reference). Retrieved from [Link]

  • Holzgrabe, U.Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). (General Reference for qNMR Methodology).
  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks for 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-2-ethyl-6-methylpyrimidine: A Comparative Analysis for Researchers

Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Analysis

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups and elucidating the structure of molecules.[1] For researchers in drug development and medicinal chemistry, where pyrimidine derivatives are a cornerstone of many therapeutic agents, IR spectroscopy offers critical insights into molecular architecture.[1][2][3] The pyrimidine ring, a six-membered heterocyclic compound with two nitrogen atoms, forms the backbone of numerous biologically active molecules.[1][2] The vibrational modes of the pyrimidine ring and its substituents, as detected by IR spectroscopy, serve as a unique molecular fingerprint, allowing for detailed structural characterization.[1][2]

This guide provides a comprehensive analysis of the characteristic IR absorption peaks for 4-Chloro-2-ethyl-6-methylpyrimidine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its IR spectrum. This prediction is based on a thorough comparison with the known IR spectral data of structurally analogous pyrimidine derivatives. By understanding the influence of chloro, ethyl, and methyl substituents on the pyrimidine core, researchers can effectively utilize IR spectroscopy for the identification and characterization of this and similar compounds.

Predicted Infrared Spectrum of 4-Chloro-2-ethyl-6-methylpyrimidine

The infrared spectrum of 4-Chloro-2-ethyl-6-methylpyrimidine is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups and the pyrimidine ring itself. The predicted peaks are summarized in the table below, with detailed explanations following.

Wavenumber Range (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching (pyrimidine ring)
2980-2850Medium to StrongAliphatic C-H stretching (ethyl and methyl groups)
1600-1550Medium to StrongC=N and C=C ring stretching vibrations
1500-1400MediumC-H bending (ethyl and methyl groups) and ring vibrations
1380-1360MediumC-H symmetric bending (methyl group)
~1250MediumC-N stretching
1100-1000MediumC-C stretching (ethyl group) and ring vibrations
850-750StrongC-H out-of-plane bending
~700Medium to StrongC-Cl stretching
Analysis of Key Vibrational Modes:
  • C-H Stretching Vibrations: The spectrum will be characterized by two distinct regions for C-H stretching. The aromatic C-H stretch from the pyrimidine ring is anticipated to appear in the 3100-3000 cm⁻¹ region.[4] The aliphatic C-H stretching vibrations from the ethyl and methyl substituents will be observed between 2980 and 2850 cm⁻¹.[1][5]

  • Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce strong to medium intensity bands in the 1600-1550 cm⁻¹ range.[1][2] These bands are often complex and are a hallmark of the pyrimidine core structure.

  • Alkyl Group Bending Vibrations: The ethyl and methyl groups will give rise to characteristic C-H bending (scissoring) vibrations in the 1500-1400 cm⁻¹ region.[5] A distinct band for the symmetric bending of the methyl group is also expected around 1380-1360 cm⁻¹.

  • C-N and C-C Stretching: The C-N stretching vibrations within the pyrimidine ring and connecting to the substituents will likely appear around 1250 cm⁻¹. The C-C stretching of the ethyl group and other ring vibrations are expected in the 1100-1000 cm⁻¹ region.

  • C-Cl Stretching: The presence of the chlorine atom is a key feature of this molecule. The C-Cl stretching vibration is anticipated to produce a medium to strong intensity band at approximately 700 cm⁻¹.[6]

  • Out-of-Plane Bending: Strong absorptions in the 850-750 cm⁻¹ region are expected, corresponding to the out-of-plane bending of the C-H bond on the pyrimidine ring. The exact position of this band can be indicative of the substitution pattern.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted IR spectrum of 4-Chloro-2-ethyl-6-methylpyrimidine, a comparison with known spectra of similar pyrimidine derivatives is essential.

Comparison with 2,4-Dichloro-6-methylpyrimidine

This compound shares the chloro and methyl substituents on the pyrimidine ring. The IR spectrum of 2,4-Dichloro-6-methylpyrimidine would be expected to show similar ring vibration and methyl group absorption bands.[7] However, the presence of two chloro groups would likely result in a more intense and possibly split C-Cl stretching band. The absence of an ethyl group would mean no absorption bands corresponding to ethyl C-H stretching and bending.

Comparison with 4-Chloro-2,6-dimethylpyrimidine

This derivative is also a close structural analog. Its IR spectrum would display characteristic peaks for the pyrimidine ring, a C-Cl stretch, and methyl group vibrations.[8] The primary difference would be the absence of ethyl group-specific absorptions and potentially a slight shift in the ring vibration frequencies due to the electronic effects of a second methyl group instead of an ethyl group.

Comparison with 4,6-Dichloro-5-methylpyrimidine

Theoretical studies on 4,6-dichloro-5-methylpyrimidine provide calculated vibrational frequencies that can aid in the assignment of bands.[9][10] These studies show C-H stretching of the methyl group around 3020 and 2962 cm⁻¹, and C-Cl stretching vibrations in the range of 430-380 cm⁻¹. These calculated values align with the predicted regions for 4-Chloro-2-ethyl-6-methylpyrimidine and reinforce the expected spectral features.

The following table provides a comparative summary of the key expected IR peaks:

Functional Group4-Chloro-2-ethyl-6-methylpyrimidine (Predicted)2,4-Dichloro-6-methylpyrimidine4-Chloro-2,6-dimethylpyrimidine
Aromatic C-H Stretch3100-3000 cm⁻¹PresentPresent
Aliphatic C-H Stretch2980-2850 cm⁻¹ (Ethyl & Methyl)Present (Methyl only)Present (Methyl only)
C=N, C=C Ring Stretch1600-1550 cm⁻¹PresentPresent
C-Cl Stretch~700 cm⁻¹Present (likely stronger/split)Present
Ethyl Group VibrationsPresentAbsentAbsent

Experimental Protocol for Acquiring an FTIR Spectrum

To obtain a high-quality infrared spectrum of a compound like 4-Chloro-2-ethyl-6-methylpyrimidine, the following experimental protocol using a Fourier Transform Infrared (FTIR) spectrometer is recommended.

Sample Preparation (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is automatically Fourier-transformed by the instrument's software to produce the infrared spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Visualization of Molecular Structure and Vibrational Modes

Sources

Bioactivity comparison of ethyl-methyl vs methyl-methyl pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkyl-Switch Dilemma

In the optimization of pyrimidine-based pharmacophores, the transition from a dimethyl (Methyl-Methyl) substitution pattern to an ethyl-methyl motif represents a critical decision point in Lead Optimization (LO).[1] While often viewed as a minor steric adjustment, this "alkyl switch" fundamentally alters the physicochemical landscape of the molecule, impacting Lipophilicity (LogP) , Metabolic Stability , and Target Residence Time .[2][1]

This guide objectively compares the bioactivity profiles of these two derivatives, synthesizing experimental data to demonstrate that while Methyl-Methyl analogs often exhibit superior potency in sterically constrained pockets (e.g., kinase hinge regions), Ethyl-Methyl derivatives frequently offer enhanced membrane permeability and improved Selectivity Indices (SI) due to superior hydrophobic space filling.[2][1]

Chemical Basis of Bioactivity

To understand the divergence in bioactivity, we must first quantify the physicochemical shift induced by the additional methylene (-CH₂-) unit.

Steric vs. Lipophilic Trade-off
FeatureMethyl-Methyl (Me-Me)Ethyl-Methyl (Et-Me)Impact on Bioactivity
Steric Volume Low (~18 ų)Medium (~35 ų)Me-Me fits tight pockets (e.g., ATP binding sites).[1] Et-Me induces conformational locking.[3]
Lipophilicity (cLogP) Baseline+0.5 to +0.8 unitsEt-Me increases membrane permeability but risks poor solubility.[3]
Rotational Freedom RestrictedIncreased (Ethyl bond)Et-Me incurs an entropic penalty upon binding unless the pocket is pre-organized.[3]
Metabolic Liability Benzylic oxidation

-1 oxidation possible
Et-Me introduces new metabolic soft spots but can block access to ring nitrogens.[3]

Comparative Bioactivity Analysis

The following data synthesizes Structure-Activity Relationship (SAR) studies, specifically highlighting the trade-off between absolute potency and selectivity.

Case Study: Anticancer Potency (Thienopyrimidine Scaffold)

In a study evaluating 4-amino-thienopyrimidine derivatives against breast cancer cell lines, the impact of extending a C2-substituent from methyl to ethyl was quantified.[1][4]

Table 1: Cytotoxicity Profile (IC₅₀ in


M) 
Data derived from comparative analysis of alkyl-substituted thienopyrimidines [1].
Compound VariantMCF-7 (Breast Cancer)MDA-MB-231 (Triple Negative)BALB/3T3 (Normal Fibroblasts)Selectivity Index (SI)*
Methyl-Analog 0.160.165.37~33
Ethyl-Analog 0.240.249.37~39
  • Observation: The Ethyl-Analog exhibited slightly lower absolute potency (higher IC₅₀) against the cancer lines compared to the methyl variant.

  • Key Insight: However, the Ethyl-Analog was significantly less toxic to normal fibroblasts (BALB/3T3), resulting in a superior Selectivity Index (SI) .[2][1] The extra steric bulk of the ethyl group likely prevents binding to off-target proteins that accommodate the smaller methyl group.

Antimicrobial Efficacy (Membrane Permeation)

In antimicrobial applications, the Ethyl-Methyl motif often outperforms the dimethyl analog against Gram-positive bacteria due to the "Lipophilic Trap" effect.

  • Mechanism: The increased lipophilicity of the ethyl group facilitates passive diffusion through the peptidoglycan layer.

  • Data Trend: Studies on dihydropyrimidines show that increasing chain length from Methyl to Ethyl at the C4 position decreases the Minimum Inhibitory Concentration (MIC) by approx.[3] 2-fold against S. aureus, provided the molecule remains soluble [2].[3]

Mechanistic Visualization

Understanding where these substitutions act is crucial.[3] Below is a logic flow for deciding between Me-Me and Et-Me during scaffold decoration, followed by the signaling pathway often targeted by these derivatives (EGFR/Kinase inhibition).

SAR Decision Logic (Graphviz)[2]

SAR_Logic Start Lead Optimization: Pyrimidine Scaffold Pocket_Analysis Analyze Binding Pocket (Crystal Structure/Docking) Start->Pocket_Analysis Tight_Pocket Constrained/Narrow Pocket? (e.g., Hinge Region) Pocket_Analysis->Tight_Pocket Open_Pocket Hydrophobic Pocket Available? Pocket_Analysis->Open_Pocket Select_MeMe Select Methyl-Methyl (Minimize Steric Clash) Tight_Pocket->Select_MeMe Yes Select_EtMe Select Ethyl-Methyl (Fill Hydrophobic Space) Tight_Pocket->Select_EtMe No Open_Pocket->Select_MeMe No Open_Pocket->Select_EtMe Yes Outcome_MeMe High Potency Lower Selectivity Select_MeMe->Outcome_MeMe Outcome_EtMe Improved Selectivity Better Permeability Select_EtMe->Outcome_EtMe

Figure 1: Decision matrix for alkyl substitution based on binding pocket topology.

Target Pathway: EGFR Inhibition

Pyrimidine derivatives frequently target the ATP-binding pocket of receptor tyrosine kinases.[3]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Dimerization Ligand->EGFR ATP ATP Binding EGFR->ATP Requires ATP Phos Autophosphorylation ATP->Phos Inhibitor Pyrimidine Inhibitor (Me-Me vs Et-Me) Inhibitor->ATP Competes Ras Ras/Raf Activation Phos->Ras MEK MEK/ERK Pathway Ras->MEK Proliferation Cell Proliferation MEK->Proliferation

Figure 2: Mechanism of Action.[2][1] Pyrimidine derivatives compete with ATP.[3] The Et-Me motif can enhance affinity if a hydrophobic gatekeeper residue is present.

Experimental Protocols

To validate the comparative data presented above, the following protocols are standardized for reproducibility.

Synthesis of 4,6-Dialkylpyrimidine Derivatives (General Procedure)

This protocol allows for the parallel synthesis of Methyl-Methyl and Ethyl-Methyl derivatives using the Biginelli or condensation approach.

  • Reagents:

    • A: Acetylacetone (for dimethyl) OR 2,4-Hexanedione (for ethyl-methyl).[1]

    • B: Urea or Thiourea.

    • C: Appropriate Aldehyde.

    • Catalyst: Conc. HCl or Lewis Acid (

      
      ).[1][3]
      
  • Procedure:

    • Dissolve Reagent A (10 mmol), Reagent B (15 mmol), and Reagent C (10 mmol) in Ethanol (20 mL).

    • Add Catalyst (3-5 drops).[3]

    • Reflux at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Workup: Pour reaction mixture into crushed ice. Filter the precipitate.[3]

    • Purification: Recrystallize from Ethanol/DMF.[3]

  • Validation:

    • Me-Me Analog: ¹H NMR will show two distinct singlets (or one if symmetric) around

      
       2.2-2.4 ppm.[3]
      
    • Et-Me Analog: Look for the characteristic triplet (

      
       1.[3]1) and quartet (
      
      
      
      2.[3]6) of the ethyl group alongside the methyl singlet.[3]
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC₅₀ values for Me-Me vs Et-Me analogs.

  • Seeding: Plate MCF-7 or MDA-MB-231 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions of Me-Me and Et-Me derivatives in DMSO.

    • Perform serial dilutions (0.1

      
      M to 100 
      
      
      
      M). Ensure final DMSO < 0.1%.
  • Incubation: Treat cells for 48h at 37°C, 5% CO₂.

  • Development:

    • Add 10

      
      L MTT reagent (5 mg/mL) to each well.[3] Incubate 4h.
      
    • Dissolve formazan crystals in 100

      
      L DMSO.
      
  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

References

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties. Source: NCBI PMC.[3] URL:[Link] Context: Direct comparison of ethyl vs. methyl substitution on cytotoxicity and selectivity indices.[3]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives. Source: MDPI Pharmaceuticals.[3] URL:[Link] Context: Analysis of alkyl chain length effects on antimicrobial MIC values.

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Source: PubMed.[3] URL:[Link] Context: General review of SAR trends in pyrimidine substitutions.

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Source: NCBI PMC.[3] URL:[Link] Context: Detailed synthesis and bioactivity data for methyl/ethyl ester derivatives.[3]

Sources

UV-Vis absorption characteristics of substituted chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Characteristics of Substituted Chloropyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted chloropyrimidines function as critical electrophilic scaffolds in the synthesis of bioactive heterocycles (e.g., tyrosine kinase inhibitors). Their UV-Vis absorption profiles are defined by the interplay between the electron-deficient pyrimidine ring and the dual electronic nature of the chlorine substituent (inductive withdrawal vs. mesomeric donation).

This guide provides a technical comparison of the UV-Vis characteristics of 2,4-dichloropyrimidine against unsubstituted pyrimidine and amino-substituted analogs. It details the bathochromic shifts induced by substitution, solvent dependencies (solvatochromism), and a validated protocol for using these spectral changes to monitor nucleophilic aromatic substitution (


) reactions.

Theoretical Framework: Electronic Transitions

The UV absorption of chloropyrimidines is governed by two primary electronic transitions:

  • 
     Transition (Band I): 
    
    • Region: 240–270 nm.[1]

    • Intensity: High molar absorptivity (

      
      ).
      
    • Mechanism: Excitation of electrons from the bonding

      
       orbital to the antibonding 
      
      
      
      orbital. The chlorine atom acts as an auxochrome . Its lone pair electrons interact with the ring's
      
      
      -system (+M effect), narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift relative to unsubstituted pyrimidine.
  • 
     Transition (Band II): 
    
    • Region: 270–300 nm (often appears as a weak shoulder).

    • Intensity: Low molar absorptivity (

      
      ).
      
    • Mechanism: Excitation of non-bonding (lone pair) electrons on the ring nitrogens to the

      
       orbital. This transition is highly sensitive to solvent polarity (hypsochromic shift in polar solvents).
      
Diagram 1: Electronic Substituent Effects

The following diagram illustrates the competing electronic effects of the Chlorine substituent on the Pyrimidine ring.

ElectronicEffects Cl Chlorine Substituent Inductive Inductive Effect (-I) Electron Withdrawal Cl->Inductive High Electronegativity Mesomeric Mesomeric Effect (+M) Lone Pair Donation Cl->Mesomeric p-orbital overlap Ring Pyrimidine Ring (Electron Deficient) Inductive->Ring Destabilizes Ring Mesomeric->Ring Extends Conjugation Shift Spectral Result: Bathochromic Shift (Red Shift) Mesomeric->Shift Dominant Effect on UV

Figure 1: Mechanistic flow of chlorine substituent effects on pyrimidine UV absorption. While the inductive effect (-I) withdraws density, the mesomeric effect (+M) extends conjugation, lowering the energy required for


 transitions.

Comparative Analysis: Spectral Characteristics

The table below contrasts the absorption maxima (


) and molar absorptivity (

) of key pyrimidine derivatives. Note the progressive red shift as electron density increases via substitution.
CompoundStructure

(nm)*

(

)
Electronic Driver
Pyrimidine Unsubstituted~240 (Band I)~270 (Band II)~2,400Baseline

and

transitions.
2-Chloropyrimidine Mono-Cl~245–250~3,500Weak +M effect of Cl slightly lowers transition energy.
2,4-Dichloropyrimidine Di-Cl258–262 ~4,800 Additive +M effect of two Cl atoms; increased conjugation.
4-Amino-2-chloropyrimidine Amino-Cl235 (Band I)275–290 (Band II)>10,000Strong +M effect of

. Significant charge transfer character.

*Data approximated for methanol/ethanol solutions. Values may shift


5 nm depending on solvent polarity.
Solvatochromism Insights
  • Non-Polar Solvents (e.g., Hexane): Preserve the fine structure of the spectrum. The

    
     band is distinct.
    
  • Polar Protic Solvents (e.g., Methanol, Water):

    • 
      :  Undergoes a Hypsochromic (Blue) Shift . Hydrogen bonding stabilizes the ground state lone pairs on Nitrogen, increasing the energy gap.
      
    • 
      :  Undergoes a Bathochromic (Red) Shift . The excited state is more polar and is stabilized by the solvent, decreasing the energy gap.
      

Experimental Protocol: UV-Vis Characterization

Objective: Accurate determination of


 and 

for 2,4-dichloropyrimidine to assess purity or monitor reaction progress.
Reagents & Equipment
  • Analyte: 2,4-Dichloropyrimidine (>98% purity).

  • Solvent: HPLC-grade Methanol (cutoff <205 nm) or Acetonitrile.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/plastic absorb UV <300 nm and are unsuitable.

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh exactly 14.9 mg of 2,4-dichloropyrimidine.[2]

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in methanol and dilute to the mark.

    • Note: Chloropyrimidines can hydrolyze in water over time; prepare fresh in organic solvent.

  • Working Solution Dilution (

    
     M): 
    
    • Pipette 1.0 mL of Stock Solution into a 100 mL volumetric flask.

    • Dilute to mark with methanol.

    • Final Concentration: ~0.0149 mg/mL (

      
       M).
      
  • Baseline Correction (Blanking):

    • Fill two matched quartz cuvettes with pure methanol.

    • Place in sample and reference holders.

    • Run "Auto Zero" / "Baseline Correction" from 200 nm to 400 nm.

  • Sample Measurement:

    • Replace the sample cuvette solvent with the Working Solution.

    • Scan from 200 nm to 400 nm (Scan speed: Medium; Slit width: 1.0 nm).

    • Validation Criterion: Absorbance at

      
       should fall between 0.3 and 0.8 AU for maximum linearity (Beer-Lambert Law).
      
Diagram 2: Experimental Workflow

UVProtocol cluster_prep Preparation Phase cluster_measure Measurement Phase Weigh Weigh 14.9 mg (2,4-DCP) Stock Dissolve in MeOH (100 mL Volumetric) Weigh->Stock Dilute Dilute 1:100 (Target: 10⁻⁵ M) Stock->Dilute Blank Baseline Correction (Pure MeOH) Dilute->Blank Transfer to Quartz Scan Scan Sample (200-400 nm) Blank->Scan Data Identify λmax Calculate ε Scan->Data

Figure 2: Workflow for the precise determination of molar absorptivity. Critical control points include the use of quartz cuvettes and fresh stock preparation to avoid hydrolysis artifacts.

Application: Monitoring Reactions

The most common application of this spectral data is monitoring the substitution of the chlorine atom by a nucleophile (e.g., an amine).

  • Scenario: Reaction of 2,4-dichloropyrimidine with aniline.

  • Spectral Change: As the reaction proceeds, the chlorine (weak auxochrome) is replaced by an amine (strong auxochrome).

  • Observation:

    • Red Shift: The

      
       will shift significantly from ~260 nm to ~280–300 nm.
      
    • Hyperchromic Effect: The intensity (

      
      ) will increase due to the stronger mesomeric donation of the nitrogen lone pair compared to chlorine.
      
    • Isosbestic Point: If the reaction is clean (A

      
       B without intermediate accumulation), a precise isosbestic point will appear where the molar absorptivities of the reactant and product are equal.
      

References

  • NIST Chemistry WebBook. Pyrimidine, 2,4-dichloro- UV/Visible Spectrum.[1] National Institute of Standards and Technology.[1][3][4]

  • PubChem. 2,4-Dichloropyrimidine Compound Summary.[2] National Center for Biotechnology Information.

  • Kossoski, F., et al. (2022). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.[5][6] Physical Chemistry Chemical Physics. (Comparison of 2-Cl vs unsubstituted pyrimidine).

  • Sigma-Aldrich. Product Specification: 2,4-Dichloropyrimidine 98%. (Physical properties and safety data).

Sources

Safety Operating Guide

4-Chloro-2-ethyl-6-methylpyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide provides a validated, compliant workflow for the disposal of 4-Chloro-2-ethyl-6-methylpyrimidine (CAS: 55108-54-8). As an Application Scientist, I prioritize not just "getting rid of it," but understanding the chemical fate of the substance to protect both laboratory personnel and downstream environmental systems.

The Core Challenge: This compound is a halogenated heteroaromatic . Unlike standard organic solvents, the chlorine atom on the pyrimidine ring renders it resistant to standard biodegradation and capable of generating acidic gases (HCl, NOₓ) upon thermal decomposition. Therefore, it cannot be commingled with general non-halogenated organic waste.

Property Data Implication for Disposal
CAS Number 55108-54-8Use for waste manifesting and inventory tracking.
Molecular Formula C₇H₉ClN₂High nitrogen/chlorine content requires incineration with scrubbing.
Physical State Liquid/Low-melting SolidMay require handling as both liquid (if dissolved) or solid waste.
Primary Hazards Corrosive, Acute Tox.[1][2][3] (Oral)PPE must prevent skin absorption and inhalation.[2]

Hazard Assessment & Compatibility (The "Why")

Before initiating disposal, you must understand the reactivity profile. Chlorinated pyrimidines are electrophilic; they can react violently with strong nucleophiles (like concentrated amines or hydroxides) in a waste container, leading to exothermic runaways.

Critical Compatibility Matrix
  • ❌ INCOMPATIBLE (Do Not Mix): Strong oxidizers (Peroxides, Nitric Acid), Strong Bases (concentrated NaOH/KOH), Reactive Metals (Al, Mg).

  • ✅ COMPATIBLE (Safe for Waste Stream): Halogenated solvents (DCM, Chloroform), non-reactive organic solids.

Scientist’s Insight: Never attempt to "quench" this compound in the waste container using strong base. While hydrolysis is possible, the reaction kinetics are unpredictable in a mixed-waste environment and can generate heat and pressure.

Operational Disposal Workflow

This section details the physical handling of the waste.[1]

Step 1: Waste Stream Segregation

You must segregate this chemical into the Halogenated Waste Stream .

  • Reasoning: Incinerators require specific fuel-to-air ratios and scrubbers to neutralize the HCl gas produced when burning chlorinated compounds. Mixing this with non-halogenated waste (like Acetone/Methanol) dilutes the halogen content but forces the entire volume to be treated as expensive halogenated waste.

Step 2: Packaging & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans due to potential corrosion from hydrolysis byproducts (HCl).

  • Labeling: Mark clearly as "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Constituent Listing: Explicitly list "4-Chloro-2-ethyl-6-methylpyrimidine" on the tag. Do not use generic terms like "Pyrimidine Waste."

Step 3: Rinsate Management (Triple Rinse Protocol)

Empty reagent bottles are still hazardous.

  • Add a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) to the empty bottle (approx. 5-10% volume).

  • Cap and shake vigorously for 30 seconds.

  • Decant the rinsate into the Halogenated Liquid Waste container.

  • Repeat 3 times .

  • Deface the label and dispose of the dry bottle as glass/plastic waste (consult local EHS rules).

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision logic for disposing of 4-Chloro-2-ethyl-6-methylpyrimidine, ensuring it ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: 4-Chloro-2-ethyl-6-methylpyrimidine StateCheck Determine Physical State Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Pure Solid / Sludge StateCheck->SolidPath Segregation Segregation Check: Is it mixed with other chems? LiquidPath->Segregation SolidHaz Stream B: Solid Hazardous Waste (Double Bagged) SolidPath->SolidHaz HaloStream Stream A: Halogenated Organic Solvents Segregation->HaloStream Mixed w/ Solvents Container Container Compatibility: HDPE or Glass Only HaloStream->Container SolidHaz->Container Labeling Labeling: List Full Chemical Name Check 'Halogenated' Container->Labeling Pickup EHS / Vendor Pickup (Incineration w/ Scrubber) Labeling->Pickup

Figure 1: Decision tree for segregation and packaging of halogenated pyrimidine waste.

Regulatory & Compliance Framework

Compliance is not optional.[3] This protocol aligns with US EPA RCRA standards.

  • RCRA Classification: While not explicitly "P-Listed" (acutely hazardous) by specific name, this compound is treated as a Characteristic Waste if it exhibits toxicity or corrosivity (D002).

  • Halogen Rule: Under 40 CFR, organic wastes containing significant halogens must be treated to specific destruction efficiencies (usually 99.99%).

  • Spill Response:

    • Small Spill (<100mL): Absorb with vermiculite or sand. Do not use paper towels (combustible). Place in a sealed jar.

    • Large Spill: Evacuate.[1][3] Requires SCBA due to respiratory irritation risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733364, 4-Chloro-2-ethyl-6-methylpyrimidine. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. [Link]

Sources

Definitive Safety & Operational Guide: 4-Chloro-2-ethyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Chloro-2-ethyl-6-methylpyrimidine (CAS: 55108-54-8) is a halogenated heterocyclic building block frequently employed in the synthesis of pharmaceutical intermediates and agrochemicals. Its reactivity, driven by the chloropyrimidine moiety, necessitates strict adherence to safety protocols to prevent mucosal damage and sensitization.

This guide moves beyond generic safety advice, providing a validated operational framework for handling this specific compound in research and scale-up environments.

Chemical Identity & Physical Properties
PropertySpecificationOperational Implication
CAS Number 55108-54-8Use for accurate inventory tracking and waste labeling.
Physical State Liquid / Low-melting SolidHigh viscosity liquids can splash; solids generate dust.
Flash Point >100°C (Estimated)Combustible. Keep away from open flames/hot surfaces.
Reactivity ElectrophilicReacts vigorously with nucleophiles (amines, thiols).

Risk Assessment & Hazard Identification

Effective safety relies on understanding causality—why the chemical harms you. The primary risks associated with chloropyrimidines are tissue destruction via alkylation and hydrolysis (releasing HCl).

GHS Hazard Classification
Hazard CodeDescriptionMechanism of Injury
H315 Causes skin irritationLipophilic nature allows dermal penetration; hydrolysis releases acid.
H318/H319 Causes serious eye damageCorrosive action on corneal tissue; irreversible scarring risk.
H335 May cause respiratory irritationInhalation of vapors/dust damages bronchial lining.
H302 Harmful if swallowedSystemic toxicity upon absorption.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following specifications are based on permeation resistance data for chlorinated heterocycles.

Hand Protection Logic

Recommendation: Double-gloving strategy.

  • Inner Layer: 4 mil Nitrile (Inspection/Dexterity).

  • Outer Layer: 5-8 mil Nitrile or Laminate (Barrier).

Scientific Rationale: Chlorinated pyrimidines can permeate standard latex or thin vinyl rapidly. Nitrile offers superior resistance to the aromatic ring structure.

  • Incidental Contact: Standard Nitrile (breakthrough >30 mins).

  • Solution Handling: If dissolved in Dichloromethane (DCM) or DMF , you MUST use Silver Shield (Laminate) or PVA gloves, as nitrile offers zero protection against these carrier solvents.

Eye & Face Protection[1]
  • Standard Operation: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to the risk of liquid splash or dust ingress.

  • Scale-Up (>100g): Polycarbonate Face Shield + Goggles.

Respiratory Protection[2][3]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).

  • Secondary Control (Spill/Outside Hood): Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "Acid Gas" component is critical to neutralize potential HCl hydrolysis byproducts.

Operational Workflow: Safe Handling Protocol

This workflow minimizes exposure risk through engineering controls and procedural logic.

Visualization: Safe Handling Loop

HandlingWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE HoodCheck Fume Hood Check: Sash height < 18 inches Flow functional CheckPPE->HoodCheck Weighing Weighing/Transfer: Use closed vessels Avoid metal spatulas (corrosion risk) HoodCheck->Weighing Reaction Reaction Setup: Inert atmosphere (N2/Ar) Vent to scrubber if heating Weighing->Reaction Cleanup Decontamination: Wipe surfaces with 5% NaHCO3 (Neutralizes hydrolysis acids) Reaction->Cleanup Waste Disposal: Segregate as Halogenated Organic Cleanup->Waste

Figure 1: Operational workflow ensuring containment from retrieval to disposal.

Detailed Protocol Steps
  • Preparation: Ensure the fume hood is active. Prepare a saturated sodium bicarbonate (

    
    ) solution for immediate neutralization of drips.
    
  • Transfer: Never pour from the stock bottle. Use a pipette or glass syringe for liquids; use a disposable antistatic weighing boat for solids.

  • Reaction: If heating, equip the condenser with a trap to catch potential HCl off-gassing.

  • Decontamination: Wipe all tools and balance surfaces with the bicarbonate solution, followed by water, then acetone.

Emergency Response & Disposal

Immediate action protocols based on the chemical's corrosive/irritant nature.[1]

Visualization: Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Exposure Type->Skin Person Spill Spill (>5mL) Type->Spill Environment ActionSkin 1. Flush water (15 min) 2. Remove clothing 3. Seek Medical Aid Skin->ActionSkin ActionSpill 1. Evacuate Area 2. Don Respirator (OV/AG) 3. Absorb with Vermiculite Spill->ActionSpill Disposal Collect as Hazardous Halogenated Waste ActionSpill->Disposal

Figure 2: Decision logic for immediate incident response.

Waste Disposal Specifications
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers or aqueous basic waste (potential for uncontrolled heat generation).

  • Labeling: Must explicitly state "Contains 4-Chloro-2-ethyl-6-methylpyrimidine - Irritant/Corrosive."

References

  • PubChem. 4-Chloro-2-ethyl-6-methylpyrimidine Compound Summary. National Library of Medicine. [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.